3,5,6Trichloro-4-hydroxypicolinic acid
Beschreibung
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Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3,5,6-trichloro-4-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO3/c7-1-3(6(12)13)10-5(9)2(8)4(1)11/h(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHSIAVNLWSGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C(C1=O)Cl)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608474 | |
| Record name | 3,5,6-Trichloro-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26449-73-0 | |
| Record name | 3,5,6-Trichloro-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 4-amino-3,5,6-trichloropicolinic acid (Picloram)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-amino-3,5,6-trichloropicolinic acid, commonly known as Picloram, is a persistent, systemic herbicide highly effective against a wide range of broadleaf weeds. Its mechanism of action is centered on its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to a cascade of unregulated and disorganized cell growth and division, ultimately resulting in the death of susceptible plant species. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying Picloram's herbicidal activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Introduction
Picloram is a member of the pyridine carboxylic acid family of herbicides and is a primary active ingredient in commercial products such as Tordon.[1][2][3] It is a selective herbicide, primarily targeting dicotyledonous (broadleaf) plants, while most monocotyledonous (grass) species exhibit resistance.[4] Its systemic nature allows for absorption through the foliage and roots, followed by translocation throughout the plant's vascular system, ensuring comprehensive distribution to meristematic tissues where it exerts its effects.[5][6] The persistence of Picloram in the soil contributes to its long-lasting weed control.[7][8]
Molecular Mechanism of Action: A Synthetic Auxin
The primary mechanism of action of Picloram is its ability to function as a synthetic auxin, also known as an "auxin mimic".[3][8][9] It achieves this by binding to and activating the auxin signaling pathway, which is central to regulating plant growth and development.
The Auxin Signaling Pathway
In the absence of high auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors. They bind to Auxin Response Factors (ARFs), preventing them from activating the transcription of auxin-responsive genes.
The perception of auxin is mediated by a co-receptor complex consisting of an F-box protein from the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family and an Aux/IAA protein.[1][7][10] When auxin binds to this complex, it stabilizes the interaction between the TIR1/AFB protein and the Aux/IAA repressor. This binding event targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor frees the ARF transcription factor, allowing it to bind to auxin response elements (AuxREs) in the promoters of target genes and activate their transcription. This leads to various physiological responses, including cell elongation, division, and differentiation.
Picloram's Interaction with the Auxin Co-Receptor Complex
Picloram mimics the action of natural auxin by binding to the TIR1/AFB-Aux/IAA co-receptor complex.[2][11] However, research has demonstrated a degree of specificity in this interaction. While the natural auxin IAA and other synthetic auxins like 2,4-D primarily interact with TIR1 and its close homologs (AFB1, AFB2, AFB3), Picloram shows a preferential and higher affinity for a specific member of the family, AFB5.[2][10][11][12] This specificity is a key determinant of Picloram's herbicidal activity and selectivity.[10][13]
The binding of Picloram to the SCFAFB5-Aux/IAA complex triggers the same downstream events as natural auxin, leading to the degradation of Aux/IAA repressors and the subsequent activation of auxin-responsive genes. However, because Picloram is a synthetic molecule and is not metabolized in the same way as endogenous auxin, it leads to a persistent and unregulated activation of the signaling pathway. This results in uncontrolled and disorganized cell growth, leading to epinasty (twisting of stems and petioles), swelling of tissues, and ultimately, plant death.[5]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of Picloram with the auxin signaling pathway and its biological effects.
Table 1: Binding Affinity of Picloram for Auxin Co-Receptor Complexes
| Co-receptor Complex | Ligand | Inhibition Constant (Ki) (nM) | Reference |
| AFB5-IAA7 | Picloram | 54.90 ± 3.84 | [2] |
| TIR1-IAA7 | Picloram | 3900 ± 910 | [2] |
Data from competition binding assays with radiolabeled IAA.
Table 2: Dose-Response of Picloram in a Lettuce Seedling Bioassay
| Picloram Concentration (µg) | Effect on Growth | Reference |
| 0.00072 - 0.0072 | Stimulation | [14] |
| 0.036 - 7.2 | Inhibition | [14] |
This bioassay demonstrates the classic dose-dependent effect of auxins, with stimulation at very low concentrations and inhibition at higher concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Picloram.
In Vitro Pull-Down Assay to Demonstrate Picloram-Dependent Protein-Protein Interaction
Objective: To determine if Picloram can mediate the interaction between an auxin receptor (AFB4 or AFB5) and an Aux/IAA protein (IAA7).
Methodology: [13]
-
Protein Expression and Purification:
-
Express Glutathione S-transferase (GST)-tagged Aux/IAA protein (GST-IAA7) and MYC-tagged TIR1/AFB proteins (MYC-TIR1, MYC-AFB4, MYC-AFB5) in a suitable expression system (e.g., E. coli or insect cells).
-
Purify the proteins using affinity chromatography (Glutathione-Sepharose for GST-IAA7 and anti-MYC agarose for MYC-tagged proteins).
-
-
Pull-Down Reaction:
-
Immobilize GST-IAA7 on Glutathione-Sepharose beads.
-
Incubate the beads with purified MYC-TIR1/AFB proteins in a binding buffer.
-
Add Picloram to the reaction mixture at a final concentration of 50 µM. Include control reactions with the natural auxin IAA (50 µM) and a no-auxin control.
-
Incubate the reactions with gentle agitation to allow for protein-protein interactions.
-
-
Washing and Elution:
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a suitable elution buffer (e.g., containing reduced glutathione).
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an anti-MYC antibody to detect the presence of the pulled-down MYC-TIR1/AFB proteins.
-
Visualize the GST-IAA7 protein on the gel using Coomassie staining to ensure equal loading.
-
Expected Results: A strong band corresponding to MYC-AFB4 and MYC-AFB5 should be observed in the lanes containing Picloram, indicating a Picloram-dependent interaction with GST-IAA7. The interaction with MYC-TIR1 should be significantly weaker or absent in the presence of Picloram.[13]
Competition Binding Assay to Determine Binding Affinity
Objective: To quantify the binding affinity of Picloram for the TIR1/AFB-Aux/IAA co-receptor complexes.
Methodology: [2]
-
Co-receptor Complex Formation:
-
Purify the individual components of the co-receptor complexes (e.g., TIR1-IAA7 and AFB5-IAA7).
-
Form the complexes by incubating the purified proteins together.
-
-
Radioligand Binding:
-
Incubate the co-receptor complexes with a constant, low concentration of radiolabeled IAA (e.g., [3H]IAA).
-
In parallel reactions, add increasing concentrations of unlabeled Picloram as a competitor.
-
-
Separation of Bound and Free Ligand:
-
Separate the protein-bound radioligand from the free radioligand using a suitable method, such as size-exclusion chromatography or filter binding assay.
-
-
Quantification:
-
Measure the amount of bound radioactivity in each reaction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of bound radiolabeled IAA as a function of the concentration of unlabeled Picloram.
-
Fit the data to a competition binding curve to calculate the IC50 (the concentration of Picloram that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for Picloram using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
Expected Results: The AFB5-IAA7 co-receptor complex will exhibit a significantly lower Ki for Picloram compared to the TIR1-IAA7 complex, indicating a higher binding affinity.[2]
Root Growth Inhibition Assay in Arabidopsis thaliana
Objective: To assess the in vivo biological activity of Picloram and to identify mutants with altered sensitivity.
Methodology: [10]
-
Plant Material and Growth Conditions:
-
Use wild-type Arabidopsis thaliana seeds and seeds from mutant lines (e.g., afb5 mutants).
-
Sterilize the seeds and plate them on Murashige and Skoog (MS) agar medium.
-
-
Herbicide Treatment:
-
Prepare MS agar plates containing a range of concentrations of Picloram. Include a control plate with no herbicide.
-
Transfer seedlings to the Picloram-containing plates.
-
-
Growth Measurement:
-
Incubate the plates vertically in a growth chamber under controlled conditions (e.g., temperature, light intensity, and photoperiod).
-
After a set period of time (e.g., several days), measure the primary root length of the seedlings.
-
-
Data Analysis:
-
Calculate the average root length for each genotype at each Picloram concentration.
-
Plot the root length as a function of Picloram concentration to generate a dose-response curve.
-
Compare the dose-response curves of the wild-type and mutant lines to identify any shifts in sensitivity.
-
Expected Results: Wild-type seedlings will show a dose-dependent inhibition of root growth in the presence of Picloram. Mutants lacking a functional AFB5 receptor (afb5) will exhibit resistance to Picloram, meaning their root growth will be less inhibited at a given concentration compared to wild-type.[10]
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Picloram signaling pathway leading to herbicidal effects.
Caption: Workflow for a pull-down assay to test protein-protein interactions.
Caption: Workflow for a root growth inhibition assay.
Conclusion
The mechanism of action of 4-amino-3,5,6-trichloropicolinic acid (Picloram) is well-established as a synthetic auxin mimic. Its herbicidal efficacy is derived from its high affinity and specific binding to the AFB5-containing auxin co-receptor complex, leading to the persistent and unregulated activation of the auxin signaling pathway. This results in catastrophic, uncontrolled growth and ultimately the death of susceptible broadleaf plants. The detailed understanding of this mechanism, supported by quantitative binding data and robust experimental protocols, provides a solid foundation for future research in herbicide development, weed management strategies, and the study of plant hormone signaling.
References
- 1. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Plant Growth Regulators - Auxins - Picloram Clinisciences [clinisciences.com]
- 5. pomais.com [pomais.com]
- 6. solutionsstores.com [solutionsstores.com]
- 7. pnas.org [pnas.org]
- 8. invasive.org [invasive.org]
- 9. researchgate.net [researchgate.net]
- 10. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
An In-Depth Technical Guide to the Synthesis of 3,5,6-Trichloro-4-hydroxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the core synthesis pathways for 3,5,6-trichloro-4-hydroxypicolinic acid, a highly substituted pyridine derivative of interest in medicinal chemistry and agrochemical research. The primary route involves the chemical modification of the widely used herbicide, 4-amino-3,5,6-trichloropicolinic acid (picloram). This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant quantitative data.
Introduction
3,5,6-Trichloro-4-hydroxypicolinic acid is a complex heterocyclic compound whose synthesis requires a strategic approach to introduce the desired functional groups onto the pyridine ring. The most direct and plausible synthetic route commences from the readily available starting material, 4-amino-3,5,6-trichloropicolinic acid, commonly known as picloram. The key transformation involves the conversion of the 4-amino group to a hydroxyl group via a diazotization reaction followed by hydrolysis.
Proposed Synthesis Pathway: Diazotization and Hydrolysis of Picloram
The conversion of an aromatic amine to a hydroxyl group via a diazonium salt intermediate is a well-established transformation in organic synthesis, often referred to as a variation of the Sandmeyer reaction.[1][2] This methodology can be adapted for the synthesis of 3,5,6-trichloro-4-hydroxypicolinic acid from picloram. The overall transformation is depicted in the following scheme:
Caption: Proposed synthesis of 3,5,6-trichloro-4-hydroxypicolinic acid.
The reaction proceeds in two main stages:
-
Diazotization: The 4-amino group of picloram is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in a strong acidic medium like sulfuric acid (H₂SO₄), to form a diazonium salt intermediate.
-
Hydrolysis: The diazonium salt is subsequently hydrolyzed by heating in an aqueous solution, which leads to the replacement of the diazonium group with a hydroxyl group, yielding the desired product.
Experimental Protocols
While a specific protocol for the diazotization of picloram to its 4-hydroxy derivative is not extensively documented in publicly available literature, a reliable procedure can be adapted from the well-established synthesis of 4-hydroxypyridine from 4-aminopyridine.[3] The following is a proposed experimental protocol based on this precedent.
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| 4-Amino-3,5,6-trichloropicolinic acid (Picloram) | C₆H₃Cl₃N₂O₂ | ≥98% | Major chemical suppliers |
| Sodium Nitrite | NaNO₂ | ≥99% | Major chemical suppliers |
| Sulfuric Acid, concentrated | H₂SO₄ | 95-98% | Major chemical suppliers |
| Deionized Water | H₂O | - | - |
| Sodium Bicarbonate | NaHCO₃ | ≥99% | Major chemical suppliers |
| Ethyl Acetate | C₄H₈O₂ | ACS Grade | Major chemical suppliers |
| Anhydrous Magnesium Sulfate | MgSO₄ | ≥99.5% | Major chemical suppliers |
Step-by-Step Procedure
Step 1: Diazotization of 4-Amino-3,5,6-trichloropicolinic acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution.
-
Cool the sulfuric acid solution to 0-5 °C in an ice-water bath.
-
Slowly add 4-amino-3,5,6-trichloropicolinic acid (picloram) to the cold sulfuric acid solution with continuous stirring to form a suspension.
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the picloram suspension via the dropping funnel, maintaining the reaction temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the evolution of nitrogen oxides.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure complete formation of the diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
-
Slowly and carefully heat the reaction mixture containing the diazonium salt to 80-100 °C. Vigorous evolution of nitrogen gas will be observed.
-
Maintain the temperature and continue stirring for 1-2 hours until the gas evolution ceases, indicating the completion of the hydrolysis reaction.
-
Cool the reaction mixture to room temperature.
Step 3: Isolation and Purification of 3,5,6-Trichloro-4-hydroxypicolinic acid
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate a significant amount of carbon dioxide gas.
-
The crude product may precipitate out of the solution upon neutralization.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5,6-trichloro-4-hydroxypicolinic acid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Quantitative Data and Characterization
| Parameter | Expected Value/Method |
| Yield | 60-80% (estimated based on analogous reactions) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Expected to show a singlet for the aromatic proton. |
| ¹³C NMR | Expected to show six distinct signals for the pyridine ring carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to C₆H₂Cl₃NO₃. |
| Infrared (IR) | Characteristic peaks for O-H, C=O, and C-Cl bonds. |
Logical Workflow of the Synthesis
The following diagram illustrates the logical workflow for the synthesis of 3,5,6-trichloro-4-hydroxypicolinic acid.
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of 3,5,6-trichloro-4-hydroxypicolinic acid is most feasibly achieved through the diazotization and subsequent hydrolysis of 4-amino-3,5,6-trichloropicolinic acid (picloram). This technical guide provides a detailed, albeit proposed, experimental protocol based on established chemical principles. Researchers and scientists in drug development and agrochemical fields can utilize this guide as a foundational method for the preparation of this and structurally related polychlorinated 4-hydroxypicolinic acids. It is recommended that the reaction be performed on a small scale initially to optimize conditions and accurately determine the yield and purity of the final product.
References
An In-depth Technical Guide on the Physicochemical Properties of 3,5,6-trichloro-4-hydroxypicolinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 3,5,6-trichloro-4-hydroxypicolinic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters such as melting point, pKa, and solubility, which are applicable to halogenated pyridinecarboxylic acids. Furthermore, this guide presents visual workflows for these experimental procedures to aid in their practical implementation.
Introduction
3,5,6-trichloro-4-hydroxypicolinic acid is a halogenated derivative of picolinic acid, a class of compounds with known biological activities.[1][2] The presence of multiple chlorine atoms and a hydroxyl group on the pyridine ring is expected to significantly influence its chemical and physical properties, thereby affecting its behavior in biological and environmental systems. Accurate physicochemical data is paramount for researchers in drug development and environmental science for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as environmental fate.[3] This guide collates the available data for 3,5,6-trichloro-4-hydroxypicolinic acid and provides the necessary protocols for the experimental determination of its core physicochemical properties.
Physicochemical Properties
Currently, there is a significant lack of experimentally determined physicochemical data for 3,5,6-trichloro-4-hydroxypicolinic acid in peer-reviewed literature. The available information is primarily limited to its basic chemical identifiers.
Table 1: Summary of Known Physicochemical Properties of 3,5,6-trichloro-4-hydroxypicolinic acid
| Property | Value | Source |
| IUPAC Name | 3,5,6-trichloro-4-hydroxypyridine-2-carboxylic acid | N/A |
| CAS Number | 26449-73-0 | [4] |
| Molecular Formula | C₆H₂Cl₃NO₃ | [4] |
| Molecular Weight | 242.44 g/mol | [4] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| pKa | Data not available | N/A |
| Solubility | Data not available | N/A |
Experimental Protocols for Physicochemical Property Determination
Given the absence of specific data, the following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of 3,5,6-trichloro-4-hydroxypicolinic acid.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.[5] For a pure compound, the melting point is typically a sharp, well-defined temperature range.
Methodology: Capillary Melting Point Method [5][6]
-
Sample Preparation: A small amount of the dry, powdered 3,5,6-trichloro-4-hydroxypicolinic acid is packed into a capillary tube to a height of 2-3 mm.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[5]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point.
-
Replicates: The determination should be performed in triplicate to ensure accuracy and precision.
References
- 1. Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5,6-Trichloro-4-hydroxy-2-picolinic Acid | 26449-73-0 [chemicalbook.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Guide: 3,5,6-trichloro-4-hydroxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides available information on 3,5,6-trichloro-4-hydroxypicolinic acid.
Chemical Identity
CAS Number: 26449-73-0[1][2][3]
Molecular Formula: C6H2Cl3NO3[1][2]
Molecular Weight: 242.44 g/mol [1][2]
Synonyms:
-
3,5,6-Trichloro-4-hydroxy-2-picolinic Acid[1]
-
3,5,6-Trichloro-4-hydroxy-2-pyridinecarboxylic acid[2]
| Property | Value | Source |
| CAS Number | 26449-73-0 | [1][2][3] |
| Molecular Formula | C6H2Cl3NO3 | [1][2] |
| Molecular Weight | 242.44 g/mol | [1][2] |
| Canonical SMILES | C1(=C(NC(=C(C1=O)Cl)Cl)C(=O)O)Cl | [2] |
| Storage Temperature | <-15°C | [2] |
Further Information
While information on related compounds, such as 3-hydroxypicolinic acid, is more abundant, it is crucial to note that the properties and biological activities of these analogs cannot be directly extrapolated to 3,5,6-trichloro-4-hydroxypicolinic acid due to the significant structural differences imparted by the chlorine substituents.
Researchers interested in this compound may need to perform primary research to determine its physicochemical properties, biological activity, and potential mechanisms of action.
References
An In-depth Technical Guide to the Environmental Fate and Degradation of Chlorinated Picolinic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated picolinic acids are a class of synthetic auxin herbicides used for the selective control of broadleaf weeds and woody plants. Their environmental persistence, mobility, and degradation pathways are of significant interest to researchers and environmental regulators. This guide details the key processes governing their fate in soil and aquatic environments, including photolysis, hydrolysis, and microbial degradation.
The primary compounds referenced are:
-
Triclopyr: [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid
-
Picloram: 4-amino-3,5,6-trichloropicolinic acid
These compounds share the chlorinated pyridine ring structure that is central to the degradation processes discussed.
Core Degradation Pathways
The environmental dissipation of chlorinated picolinic acids is driven by a combination of abiotic and biotic processes. The relative importance of each pathway is highly dependent on environmental conditions such as soil type, pH, temperature, moisture, and sunlight exposure.[1]
Abiotic Degradation
Photolysis (Photodegradation): Photolysis, or degradation by sunlight, is a major dissipation pathway for these compounds, particularly in clear surface waters and on soil or plant surfaces.[1][2]
-
In Water: Triclopyr has a photolysis half-life of 0.5 days in pH 7 buffered water and 1.3 days in natural water under laboratory conditions.[3] The process can result in the formation of oxamic acid and other low molecular weight acids.[3] However, in natural field settings, sunlight attenuation due to water turbidity can limit the role of photolysis, making other processes more dominant.[3]
-
On Soil: Photodegradation can occur when the compound is on the soil surface, but its contribution diminishes once the compound is incorporated into the soil matrix.[2]
Hydrolysis: Hydrolysis, the breakdown of a chemical by reaction with water, is generally considered a minor degradation pathway for compounds like Triclopyr and Picloram under typical environmental pH conditions (pH 3-7).[3][4] Slow hydrolysis may occur under alkaline conditions (pH 9).[5] Picloram is noted to be very stable to hydrolysis.[6]
Biotic Degradation
Microbial Degradation: This is the primary mechanism for the breakdown of chlorinated picolinic acids within the soil and sediment.[2] A wide variety of soil microorganisms can utilize these compounds as a carbon source.
-
Aerobic Degradation: In the presence of oxygen, microbes mediate the hydroxylation, dechlorination, and eventual cleavage of the pyridine ring. The degradation of 3,5,6-trichloro-2-pyridinol (TCP), a major metabolite of Triclopyr, is well-documented.[7][8] Fungal strains, such as Cladosporium cladosporioides, have been shown to completely metabolize both the parent compound and its TCP metabolite.[7][8]
-
Anaerobic Degradation: Degradation under anaerobic (oxygen-deprived) conditions, such as in flooded soils or deep sediments, is a much slower process.[3] However, microbial consortia in dryland soils have been shown to be capable of anaerobic degradation and dechlorination of TCP.[9]
Quantitative Data Summary
The persistence of these compounds is often expressed as a half-life (t½ or DT50), the time it takes for 50% of the initial concentration to dissipate. These values can vary widely based on environmental conditions.
Table 1: Environmental Half-Life Data for Triclopyr and its Metabolites
| Compound | Matrix | Half-Life (Days) | Conditions / Notes | Reference(s) |
| Triclopyr | Water (Field) | 0.5 - 7.5 | Dissipation from water column. | [3] |
| Triclopyr | Water (Lab) | 0.5 - 1.3 | Photolysis studies. | [3] |
| Triclopyr | Soil | 30 - 90 | Moderately persistent. Can be >1 year in cold/dry conditions. | [10] |
| Triclopyr | Soil (Forest) | 96 (average) | Remained mainly in the top 6 inches of soil. | [11] |
| TCP (Metabolite) | Water (Field) | 4.2 - 10.0 | 3,5,6-trichloro-2-pyridinol. | [3] |
| TCP (Metabolite) | Soil | 65 - 360 | Can be more persistent than the parent compound. | [12] |
| TMP (Metabolite) | Water (Field) | 4.0 - 8.8 | 2,3,5-trichloro-6-methoxypyridine. | [3] |
Table 2: Environmental Half-Life Data for Picloram
| Compound | Matrix | Half-Life | Conditions / Notes | Reference(s) |
| Picloram | Soil | 90 days (average) | Can range from 1 month to several years depending on conditions. | [2] |
| Picloram | Soil (Aerobic) | 167 - 513 days | Very slow degradation. | [4] |
| Picloram | Soil (Arid) | > 4 years | High persistence in arid regions. | [13] |
Visualizations
Logical Flow of Environmental Fate
The following diagram illustrates the primary pathways and factors influencing the environmental fate of a chlorinated picolinic acid applied to a terrestrial environment.
Caption: Environmental fate pathways for chlorinated picolinic acids.
Generalized Microbial Degradation Pathway
This diagram shows a simplified, hypothetical pathway for the microbial breakdown of a trichlorinated picolinic acid ring, a key step in detoxification.
Caption: Simplified microbial degradation pathway of the picolinic acid ring.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing environmental fate studies. Below are representative protocols for key experiments.
Protocol: Soil Degradation Study (Aerobic)
This protocol is adapted from standard OECD and EPA guidelines for determining the rate of aerobic degradation in soil.
-
Soil Collection and Preparation:
-
Collect fresh soil from a location with no recent pesticide use. Sieve the soil (e.g., through a 2mm mesh) to remove large debris and homogenize.
-
Characterize the soil: determine texture (% sand, silt, clay), organic carbon content, pH, and microbial biomass.
-
Adjust soil moisture to 40-60% of maximum water holding capacity.
-
-
Incubation Setup:
-
Weigh a known amount of the prepared soil (e.g., 50-100 g dry weight equivalent) into individual incubation flasks.
-
Spike the soil with the test compound (e.g., 3,5,6-trichloro-4-hydroxypicolinic acid), typically dissolved in a minimal amount of solvent. The application rate should be environmentally relevant.
-
Prepare triplicate flasks for each sampling time point, plus control flasks (no test compound).
-
Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) in a system that allows for aerobic conditions and trapping of evolved CO₂ (if using a ¹⁴C-labeled compound).
-
-
Sampling and Analysis:
-
At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), destructively sample three replicate flasks.
-
Extract the soil using an appropriate solvent system (e.g., acetonitrile/water mixture with acid or base adjustment). Sonication or mechanical shaking is used to ensure efficient extraction.
-
Analyze the extracts for the parent compound and expected metabolites using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time.
-
Calculate the degradation half-life (DT50) by fitting the data to a first-order or other appropriate kinetic model.
-
Protocol: Aqueous Photolysis Study
This protocol follows guidelines for assessing photodegradation in water.
-
Solution Preparation:
-
Prepare a sterile, buffered aqueous solution (e.g., pH 7) and a solution using natural, filtered water (e.g., from a lake or river).
-
Dissolve the test compound in the solutions to a known, low concentration (to avoid light screening effects).
-
-
Irradiation:
-
Place the solutions in sealed, UV-transparent vessels (e.g., quartz tubes).
-
Prepare parallel "dark control" samples by wrapping identical vessels in aluminum foil to exclude light.
-
Expose the samples to a light source that simulates the solar spectrum (e.g., a xenon arc lamp) at a constant temperature.
-
-
Sampling and Analysis:
-
At various time points, withdraw samples from both the irradiated and dark control vessels.
-
Analyze the samples directly by HPLC or LC-MS to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Calculate the rate of degradation in the light, correcting for any degradation observed in the dark controls (which would be due to processes like hydrolysis).
-
Determine the photolysis half-life using first-order kinetics.
-
Experimental Workflow Diagram
Caption: General workflow for an environmental degradation study.
Conclusion
The environmental fate of chlorinated picolinic acids like 3,5,6-trichloro-4-hydroxypicolinic acid is governed by a combination of photolysis and, most importantly, microbial degradation. These compounds exhibit low to medium persistence in soil and water, with half-lives ranging from days to months, but can persist for years under conditions unfavorable to microbial activity (e.g., cold, arid, or anaerobic environments).[1][2] While photolysis is rapid in clear water, microbial action is the key driver of degradation in soil.[2][3] The primary metabolites, such as TCP, can sometimes be more persistent than the parent compound, highlighting the importance of studying the complete degradation pathway.[11] Due to their mobility, there is a potential for leaching into groundwater, particularly in soils with low organic matter.[2][14]
References
- 1. Environmental fate of triclopyr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invasive.org [invasive.org]
- 3. apms.org [apms.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. DSpace [digital.library.adelaide.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. alt2tox.org [alt2tox.org]
- 11. researchgate.net [researchgate.net]
- 12. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. waterquality.gov.au [waterquality.gov.au]
Toxicological Profile of 3,5,6-Trichloro-4-hydroxypicolinic Acid: An In-depth Technical Guide
Disclaimer: No dedicated toxicological studies for 3,5,6-trichloro-4-hydroxypicolinic acid (CAS Number: 26449-73-0) were identified in the public domain. The following information is extrapolated from data on structurally related compounds, including the major metabolite of chlorpyrifos, 3,5,6-trichloro-2-pyridinol (TCP), various picolinic acid derivatives, and other chlorinated aromatic compounds. This report is intended for research and informational purposes and should not be considered a definitive toxicological assessment of 3,5,6-trichloro-4-hydroxypicolinic acid.
Executive Summary
This technical guide provides a comprehensive overview of the potential toxicological profile of 3,5,6-trichloro-4-hydroxypicolinic acid. Due to the absence of specific data, this profile is constructed based on the toxicological properties of structurally analogous compounds. The primary surrogate compound referenced is 3,5,6-trichloro-2-pyridinol (TCP), a known metabolite of the organophosphate pesticide chlorpyrifos. Additional data from other picolinic acid derivatives and chlorinated phenols are incorporated to provide a broader perspective on potential hazards. The available data suggests that this class of compounds may exhibit moderate acute toxicity, potential for skin and eye irritation, and possible developmental and neurotoxic effects.
Chemical and Physical Properties
While specific experimental data for 3,5,6-trichloro-4-hydroxypicolinic acid is limited, its structure suggests it is a solid at room temperature with some water solubility, characteristic of other hydroxypicolinic acids.
Toxicological Data Summary
The following tables summarize quantitative toxicological data from structurally related compounds.
Table 1: Acute Toxicity Data for Structurally Related Compounds
| Compound | Test Species | Route | Endpoint | Value | Reference |
| Picolinic Acid | Rat | Oral | LD50 | >2000 mg/kg | [1] |
| 3-Hydroxypicolinic acid | Not specified | Oral | - | Harmful if swallowed | [2][3][4] |
| 6-Hydroxypicolinic acid | Not specified | Oral | - | Harmful if swallowed | [5] |
| Picolinic Acid | Rat | Oral | High Doses | Neurotoxicity | [6] |
Table 2: Developmental and Reproductive Toxicity of 3,5,6-Trichloro-2-pyridinol (TCP)
| Test Species | Exposure | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Effects Observed | Reference |
| Fischer 344 Rat | Gavage (Gestation days 6-15) | 100 mg/kg/day | 150 mg/kg/day (highest dose tested) | Decreased maternal body weight gain. No teratogenic or fetotoxic effects. | [7] |
| New Zealand White Rabbit | Gavage (Gestation days 7-19) | 100 mg/kg/day | 250 mg/kg/day (highest dose tested) | Maternal weight loss. No teratogenic or fetotoxic effects. | [7] |
Hazard Identification and Characterization
Based on the data from related compounds, the following hazards may be associated with 3,5,6-trichloro-4-hydroxypicolinic acid:
-
Acute Toxicity: Picolinic acid derivatives are generally classified as harmful if swallowed.[2][3][4] High doses of picolinic acid have been shown to induce vascular-neurotoxic effects in rats.[6]
-
Skin and Eye Irritation: Related hydroxypicolinic acids are known to cause skin and serious eye irritation.[3][5][8]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Genotoxicity: Limited data is available for closely related structures. A pragmatic approach, such as the Threshold of Toxicological Concern (TTC) for genotoxic impurities, is often applied in the absence of data.[9]
-
Carcinogenicity: There is no direct evidence for the carcinogenicity of 3,5,6-trichloro-4-hydroxypicolinic acid. However, the structurally related compound 2,4,6-trichlorophenol is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies, where it caused liver tumors in mice and lymphoma or leukemia in male rats.[10] The US EPA has various classifications for carcinogenic potential, and without specific data, the classification for this compound remains unknown.[11]
-
Developmental and Reproductive Toxicity: The major metabolite of chlorpyrifos, 3,5,6-trichloro-2-pyridinol (TCP), did not show evidence of teratogenicity or fetotoxicity in studies with rats and rabbits, even at doses that caused maternal toxicity.[7]
-
Neurotoxicity: High doses of picolinic acid have demonstrated neurotoxic potential in animal studies.[6] The metabolite TCP has also been linked to neurotoxicity.[12]
Experimental Protocols
Detailed experimental protocols for the key toxicological endpoints are crucial for data interpretation and future studies.
Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)
This method is a sequential test that allows for the estimation of the LD50 with a reduced number of animals.
-
Animal Selection: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females are used.
-
Housing and Fasting: Animals are housed in standard conditions. Food is withheld for a specified period before dosing (e.g., overnight), but water is available ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage. The volume administered should not exceed a set limit (e.g., 1 ml/100 g body weight for aqueous solutions).
-
Sequential Dosing: A single animal is dosed. If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. The dose progression factor is typically 1.2-1.4.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival outcomes.
Developmental Toxicity Study (as per OECD 414)
This study design is intended to assess the potential for adverse effects on the pregnant female and the developing embryo and fetus.
-
Animal Model: Typically conducted in two species, a rodent (e.g., Fischer 344 rats) and a non-rodent (e.g., New Zealand White rabbits).[7]
-
Mating and Dosing: Females are mated, and the day of insemination is considered gestation day 0. The test substance is administered daily by an appropriate route (e.g., gavage) during the period of major organogenesis.[7]
-
Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some maternal toxicity but not mortality.
-
Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.
-
Fetal Evaluation: Shortly before the expected day of delivery, the dams are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
Data Analysis: Statistical analysis is performed to compare the treated and control groups for maternal and fetal parameters.
Visualizations
Experimental Workflow
Caption: General workflow for toxicological assessment.
Structural Relationships
Caption: Structural relationships to surrogate compounds.
Hypothetical Signaling Pathway for Toxicity
Caption: Hypothetical oxidative stress-induced apoptosis pathway.
Conclusion
While a definitive toxicological profile for 3,5,6-trichloro-4-hydroxypicolinic acid cannot be established without direct experimental data, the analysis of structurally related compounds provides a basis for preliminary hazard assessment. The available information suggests that this compound may be harmful if swallowed and has the potential to be a skin, eye, and respiratory irritant. The carcinogenicity of the structurally similar 2,4,6-trichlorophenol warrants caution. However, the lack of developmental toxicity of its close analogue, TCP, is also noted. To adequately characterize the toxicological profile of 3,5,6-trichloro-4-hydroxypicolinic acid, a suite of toxicological studies, including acute toxicity, genotoxicity, and repeated dose toxicity studies, would be necessary.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxypicolinic acid | 874-24-8 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developmental toxicity studies in rats and rabbits with 3,5,6-trichloro-2-pyridinol, the major metabolite of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. 2,4,6-Trichlorophenol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. npic.orst.edu [npic.orst.edu]
- 12. Pesticide metabolite 3, 5, 6-trichloro-2-pyridinol causes massive damage to the cochlea resulting in hearing loss in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Development of Picolinic Acid Herbicides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical development of picolinic acid herbicides, a significant class of synthetic auxin herbicides. The guide details their discovery, mechanism of action, synthesis, and the experimental protocols used in their evaluation, with a focus on providing actionable data and methodologies for professionals in the field.
Introduction: A Legacy of Selective Weed Control
Picolinic acid herbicides, derivatives of pyridine-2-carboxylic acid, have played a pivotal role in selective broadleaf weed control since the mid-20th century. Their unique mode of action, mimicking the natural plant hormone auxin, has made them effective tools in agriculture and vegetation management. This guide traces the evolution of this herbicide class, from the early discoveries to the latest generation of compounds, providing a technical foundation for researchers and developers.
Historical Timeline and Key Compounds
The development of picolinic acid herbicides spans several decades, with key milestones marked by the introduction of highly effective and progressively more refined molecules.
-
1960s: The Dawn of a New Herbicide Class with Picloram. The commercialization of picloram in the 1960s marked the beginning of the picolinic acid herbicide era.[1][2] Developed by Dow Chemical, picloram demonstrated potent and persistent control of a wide range of broad-leaved weeds, particularly deep-rooted perennials and woody plants.[2][3]
-
1975: Clopyralid for Enhanced Selectivity. Following the success of picloram, clopyralid was introduced in 1975.[2] While also a picolinic acid derivative, clopyralid offered a different spectrum of weed control and was noted for its selectivity in various crops.[2]
-
2005: Aminopyralid - A New Generation of Potency. The launch of aminopyralid in 2005 represented a significant advancement in this herbicide class.[2] Discovered by Dow AgroSciences through modifications of the picloram structure, aminopyralid provides effective weed control at significantly lower application rates.[2]
-
Recent Innovations: Halauxifen-methyl and Florpyrauxifen-benzyl. More recently, the development of 6-aryl-picolinate herbicides, such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), has further expanded the utility of this class.[1][2] These compounds offer unique weed control spectrums and favorable environmental profiles.[1]
Quantitative Data on Picolinic Acid Herbicides
The efficacy of picolinic acid herbicides is quantified through various metrics, including the half-maximal effective dose (ED50) and the half-maximal inhibitory concentration (IC50). These values are crucial for comparing the potency of different compounds and for determining appropriate application rates.
| Herbicide | Commercialization Year | Typical Application Rate (g ae/ha) | Target Weeds |
| Picloram | 1960s | 125–1120 | Broadleaf weeds, woody plants |
| Clopyralid | 1975 | 105–500 | Thistles, clovers, and other broadleaf weeds |
| Aminopyralid | 2005 | 5–120 | Broadleaf weeds, including invasive species |
| Halauxifen-methyl | Recent | Not specified in searches | Broadleaf weeds |
| Florpyrauxifen-benzyl | Recent | Not specified in searches | Broadleaf weeds |
Table 1: Key Picolinic Acid Herbicides and their Properties. [2]
| Herbicide | Test Species | ED50 (g ae/ha) |
| Aminopyralid | Canola | 60.3 |
| Picloram | Canola | 227.7 |
| Aminopyralid | Squash | 21.1 |
| Picloram | Squash | 23.3 |
| Aminopyralid | Okra | 10.3 |
| Picloram | Okra | 17.3 |
Table 2: Comparative Efficacy (ED50) of Aminopyralid and Picloram on Selected Species.
Mechanism of Action: Synthetic Auxins Targeting AFB5
Picolinic acid herbicides function as synthetic auxins, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). However, they exhibit a distinct mode of action by primarily interacting with the F-box protein AUXIN-SIGNALING F-BOX 5 (AFB5), a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1]
This interaction triggers a cascade of events within the plant cell:
-
Binding to AFB5: The picolinic acid herbicide binds to the AFB5 receptor.
-
Formation of a Co-receptor Complex: This binding event promotes the formation of a co-receptor complex between the SCFAFB5 complex and Aux/IAA transcriptional repressor proteins.
-
Ubiquitination and Degradation of Aux/IAA: The formation of this complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.
-
Activation of Auxin Response Genes: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of auxin-responsive genes.
-
Uncontrolled Growth and Plant Death: The uncontrolled expression of these genes leads to a variety of physiological disruptions, including epinastic responses (uncontrolled cell elongation and twisting), accumulation of abscisic acid (ABA) and ethylene, and ultimately, plant death.
References
spectroscopic data (NMR, IR, Mass Spec) for 3,5,6-trichloro-4-hydroxypicolinic acid
Spectroscopic Analysis of Picolinic Acid Derivatives: A Technical Guide
Comparative Spectroscopic Data: 3-Hydroxypicolinic Acid
To provide a comparative framework, this section summarizes the available spectroscopic data for 3-hydroxypicolinic acid (CAS No: 874-24-8).[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables present the ¹H and ¹³C NMR data for 3-hydroxypicolinic acid.
Table 1: ¹H NMR Data for 3-Hydroxypicolinic Acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not fully available in a quantitative table format in the search results. A qualitative description is provided based on typical spectra of similar compounds. | |||
| ~7.4 | Doublet of doublets | H-6 | |
| ~7.2 | Doublet of doublets | H-4 | |
| ~8.1 | Doublet of doublets | H-5 | |
| Broad | Singlet | -OH | |
| Broad | Singlet | -COOH |
Table 2: ¹³C NMR Data for 3-Hydroxypicolinic Acid
| Chemical Shift (δ) ppm | Assignment |
| Specific chemical shift values were not available in the search results. The expected regions are listed. | |
| 165-175 | C=O (Carboxylic acid) |
| 155-165 | C-OH |
| 140-150 | C-2 |
| 120-140 | C-4, C-5, C-6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key IR absorption bands for 3-hydroxypicolinic acid are presented below.
Table 3: IR Spectroscopic Data for 3-Hydroxypicolinic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (Carboxylic acid) |
| ~3100 | Medium | O-H stretch (Phenolic) |
| 1650-1710 | Strong | C=O stretch (Carboxylic acid) |
| 1550-1620 | Medium | C=C and C=N ring stretching |
| ~1450 | Medium | C-H bend |
| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |
| ~1150 | Medium | O-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for 3-Hydroxypicolinic Acid [1][2]
| m/z | Relative Intensity (%) | Assignment |
| 139 | 100 | [M]⁺ (Molecular Ion) |
| 122 | ~50 | [M-OH]⁺ |
| 94 | ~80 | [M-COOH]⁺ |
| 66 | ~40 | Fragmentation of pyridine ring |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining NMR spectra of a solid organic compound involves the following steps:
-
Sample Preparation: 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube.[4] An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[4]
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.[5] For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced.
Infrared (IR) Spectroscopy
For solid samples, the following methods are commonly used:
-
KBr Pellet Method: A small amount of the finely ground sample (1-2 mg) is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the sample holder of the IR spectrometer.[6]
-
Nujol Mull Method: A few milligrams of the finely ground sample are mixed with a drop of Nujol (mineral oil) to form a paste (mull).[7] This mull is then placed between two salt plates (e.g., NaCl or KBr) for analysis.[7]
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR beam is then passed through the crystal.
Mass Spectrometry (MS)
A general procedure for the analysis of a small organic molecule by mass spectrometry is as follows:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[8] The concentration is typically in the range of 10-100 micrograms per mL.[8]
-
Sample Introduction: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).
-
Ionization: The sample molecules are ionized using an appropriate technique. Common methods for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[9]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of a chemical compound.
Caption: Logical workflow for compound identification using spectroscopic methods.
References
- 1. 3-Hydroxypicolinic acid [webbook.nist.gov]
- 2. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. uab.edu [uab.edu]
Solubility Profile of 3,5,6-Trichloro-4-hydroxypicolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3,5,6-trichloro-4-hydroxypicolinic acid. Due to the limited availability of direct quantitative solubility data for this specific compound, this report leverages data for the structurally similar and more extensively studied herbicide, Picloram (4-amino-3,5,6-trichloropicolinic acid), to provide a useful and relevant solubility profile. This information is critical for researchers and professionals engaged in the development and formulation of related chemical entities.
Core Solubility Data
To provide a more comprehensive understanding, the following table summarizes the quantitative solubility of the closely related compound, Picloram. It is important to note that the amino group in Picloram may influence its solubility compared to the hydroxyl group in the title compound.
| Solvent | Solubility (at 25°C unless otherwise noted) |
| Water | 430 - 560 mg/L |
| Acetone | 19.8 g/L |
| Ethanol | 10.5 g/L |
| Methanol | 18.5 g/L |
| Isopropanol | 5.5 g/L |
| Acetonitrile | 1.6 g/L |
| Diethyl Ether | 1.2 g/L |
| Methylene Chloride | 0.6 g/L |
| Benzene | 0.2 g/L |
| Kerosene | 0.01 g/L |
| Carbon Disulfide | < 0.05 g/L |
Note: The solubility of Picloram acid in water is pH-dependent.[2] The solubility of its potassium salt is significantly higher, at 740,000 mg/L at 20°C.[2]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the aqueous solubility of a compound like 3,5,6-trichloro-4-hydroxypicolinic acid, based on the OECD Test Guideline 105 (Water Solubility).[3][4][5][6] This guideline outlines two primary methods: the flask method and the column elution method.
Preliminary Assessment
Before initiating definitive solubility testing, a preliminary test is conducted to estimate the approximate solubility. This helps in selecting the appropriate test method and determining the amount of substance to be used.
Flask Method (for solubilities > 10 mg/L)
-
Apparatus:
-
Constant temperature bath or shaker.
-
Glass flasks with stoppers.
-
Analytical balance.
-
Centrifuge (optional).
-
Filtration apparatus (e.g., syringe filters).
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer).
-
-
Procedure: a. An excess amount of the test substance is added to a known volume of distilled water in a glass flask. b. The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours). c. After equilibration, the mixture is allowed to stand to allow for the separation of undissolved solid. d. A sample of the supernatant is carefully withdrawn. To ensure the removal of any suspended particles, the sample is centrifuged or filtered. e. The concentration of the test substance in the clear aqueous phase is determined using a validated analytical method. f. The experiment is repeated to ensure reproducibility.
Column Elution Method (for solubilities < 10 mg/L)
-
Apparatus:
-
Jacketed column with a temperature control system.
-
Metering pump.
-
Inert support material (e.g., glass beads, silica gel).
-
Fraction collector.
-
Analytical instrumentation for quantification.
-
-
Procedure: a. The test substance is coated onto an inert support material. b. The coated support material is packed into the column. c. Water is pumped through the column at a slow, constant flow rate. d. The eluate is collected in fractions. e. The concentration of the test substance in each fraction is determined. f. A plateau in the concentration indicates that saturation has been reached, and this concentration is taken as the water solubility.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the flask method.
Caption: A flowchart of the flask method for solubility determination.
Logical Relationship in Solubility Testing
This diagram outlines the decision-making process based on the initial solubility estimate.
Caption: Decision tree for selecting the appropriate solubility testing method.
References
- 1. 3,5,6-Trichloro-4-hydroxy-2-picolinic Acid CAS#: 26449-73-0 [m.chemicalbook.com]
- 2. waterquality.gov.au [waterquality.gov.au]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]
- 4. filab.fr [filab.fr]
- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 6. oecd.org [oecd.org]
Methodological & Application
Application Note: HPLC-UV Method for the Quantification of 3,5,6-Trichloro-4-hydroxypicolinic Acid
Audience: This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a robust method for the quantification of 3,5,6-trichloro-4-hydroxypicolinic acid.
Introduction: 3,5,6-Trichloro-4-hydroxypicolinic acid is a chlorinated pyridine derivative. Accurate and reliable quantification of such compounds is crucial in various fields, including environmental monitoring, toxicology, and pharmaceutical research. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of 3,5,6-trichloro-4-hydroxypicolinic acid. The described protocol is based on established methods for structurally related compounds, such as the herbicide Triclopyr and its metabolites.[1]
The principle of this method relies on the separation of the target analyte from other matrix components on a C18 stationary phase. The mobile phase, consisting of an acidified aqueous solution and an organic modifier (acetonitrile), ensures sharp and symmetrical peak shapes by suppressing the ionization of the acidic analyte.[1][2] Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area to a calibration curve generated from standards of known concentrations.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, degasser, autosampler, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., ChemStation, Empower).
-
-
Reagents and Consumables:
-
3,5,6-Trichloro-4-hydroxypicolinic acid analytical standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid (H₃PO₄), 85% (analytical grade).[1]
-
Methanol (HPLC grade).
-
0.45 µm syringe filters (PTFE or nylon).
-
Chromatographic Conditions
The separation is performed using a C18 reverse-phase column under isocratic elution conditions. The acidic mobile phase ensures the analyte is in its neutral form, promoting retention and improving peak symmetry.
| Parameter | Recommended Setting |
| HPLC Column | Zorbax Eclipse XDB-C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent.[1] |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v).[1] |
| Flow Rate | 0.9 mL/min.[1] |
| Column Temperature | 25°C.[3] |
| Injection Volume | 10 µL. |
| UV Detection | 220 nm.[1] |
| Run Time | Approximately 10 minutes. |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Measure 500 mL of HPLC-grade acetonitrile.
-
Measure 500 mL of HPLC-grade water.
-
Add 1.0 mL of 85% phosphoric acid to the water.
-
Mix the acetonitrile and acidified water.
-
Degas the solution for 15-20 minutes using ultrasonication or vacuum degassing before use.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10.0 mg of 3,5,6-trichloro-4-hydroxypicolinic acid standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This solution should be stored at 4°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, and 20.0 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.
-
These solutions are used to construct the calibration curve.
-
Sample Preparation
The following is a general procedure for an aqueous sample. The protocol may require optimization based on the specific sample matrix (e.g., soil, plasma, urine).
-
Collect the aqueous sample in a clean container.
-
Acidify the sample to a pH of approximately 2-3 with phosphoric acid.
-
Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.
-
If the analyte concentration is expected to be high, dilute the sample with the mobile phase as necessary.
Calibration and Quantification
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Generate a calibration curve by plotting the peak area of the analyte against its corresponding concentration.
-
Perform a linear regression analysis on the data points. The correlation coefficient (r²) should be ≥ 0.999 for the curve to be accepted.
-
Inject the prepared unknown samples.
-
Determine the concentration of 3,5,6-trichloro-4-hydroxypicolinic acid in the samples by interpolating their peak areas from the calibration curve.
Method Validation and Performance
The following table summarizes the expected performance characteristics of the method, based on typical validation results for similar analytical procedures.[1][4][5]
| Validation Parameter | Expected Result |
| Linearity Range | 0.1 - 20.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of 3,5,6-trichloro-4-hydroxypicolinic acid.
References
- 1. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 2. 3-Hydroxypicolinic acid | SIELC Technologies [sielc.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Trace Analysis of 3,5,6-trichloro-4-hydroxypicolinic Acid by LC-MS/MS
Abstract
This application note describes a highly sensitive and robust method for the quantitative analysis of 3,5,6-trichloro-4-hydroxypicolinic acid in aqueous matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs Solid Phase Extraction (SPE) for sample cleanup and concentration, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source. This method provides the low limits of detection required for trace environmental monitoring and metabolism studies.
Introduction
3,5,6-trichloro-4-hydroxypicolinic acid is a chlorinated pyridine derivative of significant interest due to its potential role as a metabolite or degradation product of certain herbicides. Its polarity and acidic nature present challenges for trace-level quantification in complex environmental and biological samples. Traditional analytical methods may lack the required sensitivity and selectivity. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an ideal technique for this application, offering high selectivity through mass-based separation and high sensitivity through specific fragmentation monitoring.[1][2] This note provides a complete protocol for sample preparation and LC-MS/MS analysis, suitable for researchers in environmental science, toxicology, and drug development.
Principle of the Method
The method involves a multi-step process beginning with sample preparation to isolate the analyte and remove matrix interferences.[2] An aqueous sample is first acidified and then passed through a Solid Phase Extraction (SPE) cartridge, where the analyte is retained.[3] After washing, the analyte is eluted with an organic solvent. The concentrated eluent is then injected into an LC-MS/MS system.
Chromatographic separation is performed on a C18 reversed-phase column, which separates the target analyte from other components based on polarity. The column eluent is directed into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte.[4] The method is based on the analysis of chlorinated acid herbicides, which can be analyzed without derivatization using ESI in negative ion mode.[4] The tandem mass spectrometer then isolates the specific precursor ion of 3,5,6-trichloro-4-hydroxypicolinic acid, fragments it, and detects specific product ions. This process, known as Multiple Reaction Monitoring (MRM), ensures highly selective and sensitive quantification.[1]
Experimental Protocols
Materials and Reagents
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade, ~99%), Ammonium hydroxide.
-
Standards: Analytical standard of 3,5,6-trichloro-4-hydroxypicolinic acid (≥98% purity).
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut PPL, 200 mg, 3 mL) or a strong anion exchange column.[5]
-
Labware: Volumetric flasks, autosampler vials, pipettes, and centrifuge tubes.
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of 3,5,6-trichloro-4-hydroxypicolinic acid standard and dissolve it in 100 mL of methanol. Store at -20°C.
-
Working Standard Solution (1 µg/mL): Dilute 1 mL of the stock solution to 100 mL with a 50:50 methanol/water mixture.
-
Calibration Curve Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards by serial dilution of the working standard solution in a 10:90 methanol/water mixture.
Sample Preparation (Solid Phase Extraction - SPE)
This protocol is designed for a 100 mL water sample.
-
Sample Pre-treatment: Acidify the 100 mL water sample to pH 2-3 with formic acid.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of LC-MS grade water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water containing 0.1% formic acid to remove polar interferences. Dry the cartridge under vacuum or nitrogen for 10 minutes.
-
Elution: Elute the analyte from the cartridge with 5 mL of methanol into a clean collection tube.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 10:90 methanol/water. Vortex to mix and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: Agilent ZORBAX SB-C18, 2.1 x 100 mm, 1.8 µm.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Data Presentation
Quantitative data and method parameters should be organized for clarity and easy interpretation.
Table 1: LC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
| 0.0 | 0.3 | 10 |
| 1.0 | 0.3 | 10 |
| 5.0 | 0.3 | 95 |
| 7.0 | 0.3 | 95 |
| 7.1 | 0.3 | 10 |
| 9.0 | 0.3 | 10 |
Table 2: MS/MS MRM Parameters for 3,5,6-trichloro-4-hydroxypicolinic acid
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| Precursor Ion [M-H]⁻ (m/z) | 239.9 |
| Product Ion (Quantifier, m/z) | 195.9 (Loss of CO₂) |
| Product Ion (Qualifier, m/z) | 169.9 |
| Fragmentor (V) | 135 |
| Collision Energy (V) - Quantifier | 15 |
| Collision Energy (V) - Qualifier | 25 |
| Cell Accelerator Voltage (V) | 7 |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Note: Precursor and product ion m/z values are hypothetical based on the calculated exact mass and plausible fragmentation patterns (e.g., loss of COOH as CO₂).[6][7] These values must be optimized experimentally.
Table 3: Typical Method Performance Characteristics
| Parameter | Result |
| Linear Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery (at 1 and 10 ng/mL) | 85% - 110% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Note: These values represent typical performance and should be established during in-house method validation.[1][8]
Mandatory Visualization
The overall analytical workflow is depicted in the diagram below, generated using Graphviz.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable protocol for the trace analysis of 3,5,6-trichloro-4-hydroxypicolinic acid in aqueous samples. The use of Solid Phase Extraction ensures effective sample cleanup and pre-concentration, enabling low detection limits.[2] The method's performance, characterized by excellent linearity, accuracy, and precision, makes it highly suitable for regulatory monitoring, environmental fate studies, and clinical or toxicological research.
References
- 1. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analusis.edpsciences.org [analusis.edpsciences.org]
- 3. agilent.com [agilent.com]
- 4. youngin.com [youngin.com]
- 5. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. [Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5,6-trichloro-4-hydroxypicolinic acid (Picloram) as a Synthetic Auxin
For Researchers, Scientists, and Drug Development Professionals
Introduction:
These application notes provide a comprehensive overview of the use of 4-amino-3,5,6-trichloropicolinic acid, commonly known as Picloram, as a potent synthetic auxin. While the initial query specified "3,5,6-trichloro-4-hydroxypicolinic acid," the available scientific literature overwhelmingly points to Picloram as the relevant and widely studied synthetic auxin with this core chemical structure. Picloram mimics the activity of the natural plant hormone indole-3-acetic acid (IAA), leading to significant physiological responses in plants. It is a valuable tool in plant biology research and has applications in agriculture as an herbicide.[1][2][3] This document outlines its mechanism of action, provides quantitative data on its biological activity, and details experimental protocols for its application in laboratory settings.
Mechanism of Action
Picloram functions as a synthetic auxin by binding to and activating the auxin signaling pathway.[1] This pathway is initiated by the perception of auxin by a co-receptor complex consisting of a Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. The binding of an auxin, such as Picloram, stabilizes the interaction between the TIR1/AFB protein and the Aux/IAA repressor, targeting the repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. This cascade of events leads to changes in gene expression that ultimately result in various physiological responses, including cell elongation, division, and differentiation. At herbicidal concentrations, this leads to uncontrolled and disorganized growth, ultimately causing plant death.[1]
Interestingly, studies have shown that Picloram exhibits a binding preference for specific members of the TIR1/AFB family of auxin receptors. It has a higher affinity for AFB5 and AFB4 compared to the canonical TIR1 receptor.[4][5] This differential binding may contribute to its specific biological activities and herbicidal properties.
Data Presentation
Table 1: Dose-Response of Picloram on Lettuce (Lactuca sativa) Seedling Growth
This table summarizes the effect of various concentrations of Picloram on the root and hypocotyl elongation of lettuce seedlings after 72 hours of exposure. The data is adapted from a bioassay study and demonstrates the inhibitory effects of Picloram at higher concentrations and a slight stimulatory effect at very low concentrations.[6]
| Picloram Concentration (µg) | Picloram Concentration (Molar) | Average Root Length (% of Control) | Average Hypocotyl Length (% of Control) |
| 0 (Control) | 0 | 100 | 100 |
| 0.00072 | 3.0 x 10⁻⁹ | ~110 | ~105 |
| 0.0072 | 3.0 x 10⁻⁸ | ~105 | ~102 |
| 0.036 | 1.5 x 10⁻⁷ | 80 | 90 |
| 0.072 | 3.0 x 10⁻⁷ | 65 | 80 |
| 0.36 | 1.5 x 10⁻⁶ | 40 | 60 |
| 0.72 | 3.0 x 10⁻⁶ | 25 | 45 |
| 3.6 | 1.5 x 10⁻⁵ | 10 | 20 |
| 7.2 | 3.0 x 10⁻⁵ | <5 | <10 |
Note: Molar concentrations are estimations based on the provided microgram amounts and an assumed application volume.
Table 2: Efficacy of Picloram in Callus Induction from Gerbera (Gerbera jamesonii) Leaf Explants
This table presents the effectiveness of different concentrations of Picloram on callus induction from leaf explants of Gerbera jamesonii after 6 weeks of culture. Data is derived from a study on in vitro propagation of Gerbera.
| Picloram Concentration (mg/L) | Days to Callus Induction | Callus Fresh Weight (mg) | Callus Dry Weight (mg) |
| 0 (Control) | No Induction | 0 | 0 |
| 0.5 | 12 | 450.2 ± 5.4 | 45.1 ± 1.8 |
| 1.0 | 8 | 651.7 ± 6.9 | 66.7 ± 2.3 |
| 1.5 | 10 | 580.5 ± 4.7 | 59.3 ± 2.1 |
Data are presented as mean ± standard error.
Experimental Protocols
Protocol 1: Root Elongation Bioassay using Lettuce (Lactuca sativa)
This protocol is adapted from a rapid bioassay for Picloram and is suitable for determining the dose-response effect of the compound on root growth.[6]
Materials:
-
Lettuce seeds (e.g., Lactuca sativa var. Grand Rapids)
-
Whatman No. 1 filter paper
-
Petri dishes (9 cm)
-
Picloram stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in water)
-
Sterile deionized water
-
Growth chamber with controlled temperature (e.g., 25°C) and light conditions.
Procedure:
-
Prepare a series of Picloram dilutions from the stock solution to achieve the desired final concentrations (refer to Table 1 for a suggested range). Use sterile deionized water as the diluent.
-
Place one sheet of Whatman No. 1 filter paper into each Petri dish.
-
Pipette 5 mL of each Picloram dilution or sterile water (for the control) onto the filter paper in the respective Petri dishes.
-
Evenly space 20-30 lettuce seeds on the moist filter paper in each Petri dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the Petri dishes in a growth chamber at 25°C in the dark for 72 hours.
-
After the incubation period, measure the primary root length of at least 15-20 seedlings from each treatment group.
-
Calculate the average root length for each concentration and express it as a percentage of the control.
Protocol 2: Callus Induction from Leaf Explants
This protocol provides a general method for inducing callus formation from leaf tissue using Picloram as the auxin source. Specific concentrations may need to be optimized depending on the plant species.
Materials:
-
Young, healthy leaves from the plant of interest
-
70% (v/v) ethanol
-
10% (v/v) commercial bleach solution with a few drops of Tween 20
-
Sterile deionized water
-
Murashige and Skoog (MS) medium, including vitamins and sucrose (30 g/L)
-
Picloram
-
Gelling agent (e.g., agar or gellan gum)
-
Sterile Petri dishes, scalpels, and forceps
-
Laminar flow hood
-
Growth chamber with controlled temperature (e.g., 25°C) and photoperiod (e.g., 16h light/8h dark).
Procedure:
-
Prepare MS medium and add the desired concentration of Picloram (e.g., 1.0 mg/L). Adjust the pH to 5.8 before adding the gelling agent and autoclaving.
-
Surface sterilize the leaf explants by first rinsing with tap water, then immersing in 70% ethanol for 30-60 seconds, followed by a 10-15 minute soak in the bleach solution.
-
Under sterile conditions in a laminar flow hood, rinse the explants 3-4 times with sterile deionized water.
-
Cut the sterilized leaves into small sections (e.g., 1 cm²).
-
Place the leaf explants with the adaxial side down onto the prepared MS medium containing Picloram.
-
Seal the Petri dishes with parafilm.
-
Incubate the cultures in a growth chamber at 25°C with a 16h light/8h dark photoperiod.
-
Observe the cultures regularly for callus formation, which typically initiates from the cut edges of the explants.
-
Subculture the developing calli to fresh medium every 3-4 weeks.
Disclaimer: Picloram is a regulated herbicide. All handling and disposal should be in accordance with local regulations and safety guidelines. These protocols are intended for research purposes only.
References
- 1. invasive.org [invasive.org]
- 2. Plant Growth Regulators - Auxins - Picloram Clinisciences [clinisciences.com]
- 3. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Investigating Plant Response to Picloram, a Synthetic Auxin Herbicide
Authored for: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed experimental framework for assessing the physiological and molecular responses of plants to 3,5,6-trichloro-4-hydroxypicolinic acid, identified as the synthetic auxin herbicide Picloram (4-amino-3,5,6-trichloropicolinic acid). Picloram mimics the plant hormone auxin, leading to uncontrolled and disorganized growth, ultimately resulting in plant death.[1][2][3] These protocols are designed to offer a multi-faceted approach to understanding its phytotoxicity, from macroscopic morphological changes to alterations in gene expression. The following experiments will enable researchers to quantify the dose-dependent effects of Picloram and elucidate the underlying molecular mechanisms of its action.
Experimental Design Overview
The experimental design focuses on a dose-response analysis of Picloram on a model plant species such as Arabidopsis thaliana or a crop species of interest. The design incorporates a range of concentrations to determine the threshold for phytotoxicity and the EC50 (half-maximal effective concentration).
Key Experimental Areas:
-
Morphological and Physiological Analysis: To assess the visible and quantifiable impacts of Picloram on plant growth and health.
-
Biochemical Analysis: To measure the physiological stress induced by the herbicide.
-
Molecular Analysis: To investigate the changes in gene expression related to the auxin signaling pathway.
A logical workflow for these experiments is outlined below.
Caption: Experimental workflow for assessing plant response to Picloram.
I. Morphological and Physiological Analysis
Root Elongation Assay
This assay is a sensitive method to quantify the inhibitory effects of herbicides on plant growth.
Protocol:
-
Seed Sterilization: Surface sterilize seeds of the chosen plant species by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.
-
Plating: Aseptically place seeds on square Petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
Stratification: Store the plates at 4°C in the dark for 3 days to synchronize germination.
-
Germination: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C and orient them vertically to allow for root growth along the agar surface.
-
Treatment: After 4-5 days, transfer seedlings of uniform size to new plates containing 0.5x MS medium supplemented with a range of Picloram concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Mark the initial position of the root tip.
-
Measurement: After 5-7 days of growth on the treatment plates, scan the plates and measure the length of the new root growth from the marked point using image analysis software like ImageJ.[4][5][6]
Chlorophyll Content Analysis
Chlorophyll content is a key indicator of plant health and photosynthetic capacity, which can be negatively impacted by herbicide application.[7]
Protocol:
-
Sample Collection: Harvest a known weight (e.g., 100 mg) of leaf tissue from both control and Picloram-treated plants.
-
Extraction: Grind the leaf tissue in a mortar and pestle with 10 mL of 80% acetone.
-
Centrifugation: Centrifuge the homogenate at 3,000 rpm for 10 minutes.
-
Spectrophotometry: Transfer the supernatant to a new tube and measure the absorbance at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.[8][9]
-
Calculation: Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations:
-
Chlorophyll a (mg/g) = [12.7(A663) - 2.69(A645)] × (V/1000)/W
-
Chlorophyll b (mg/g) = [22.9(A645) - 4.68(A663)] × (V/1000)/W
-
Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × (V/1000)/W
-
Where: A is the absorbance at the respective wavelength, V is the final volume of the acetone extract (in mL), and W is the fresh weight of the leaf tissue (in g).
-
II. Biochemical Analysis
Assessment of Oxidative Stress
Herbicides can induce oxidative stress by increasing the production of reactive oxygen species (ROS). Measuring the levels of malondialdehyde (MDA), a product of lipid peroxidation, is a common method to quantify oxidative damage.
Protocol:
-
Sample Preparation: Homogenize 0.5 g of plant tissue in 5 mL of 0.1% trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the homogenate at 10,000 g for 10 minutes.
-
Reaction Mixture: Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).
-
Incubation: Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.
-
Spectrophotometry: Centrifuge the mixture at 10,000 g for 10 minutes and measure the absorbance of the supernatant at 532 nm and 600 nm.
-
Calculation: Calculate the MDA concentration using its extinction coefficient of 155 mM⁻¹ cm⁻¹.
III. Molecular Analysis
Quantitative Real-Time PCR (qPCR) for Auxin-Responsive Genes
Picloram, as a synthetic auxin, is expected to alter the expression of early auxin-responsive genes. qPCR can be used to quantify these changes.
Protocol:
-
RNA Extraction: Harvest plant tissue from control and Picloram-treated plants and immediately freeze in liquid nitrogen. Extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green chemistry with primers specific for auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a reference gene (e.g., Actin or Ubiquitin).
-
Data Analysis: Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.[10][11][12]
Data Presentation
All quantitative data should be summarized in the following tables for clear comparison.
Table 1: Effect of Picloram on Root Elongation
| Picloram Concentration (nM) | Mean Root Elongation (mm) ± SD | % Inhibition |
| 0 (Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Table 2: Effect of Picloram on Chlorophyll Content
| Picloram Concentration (nM) | Chlorophyll a (mg/g) ± SD | Chlorophyll b (mg/g) ± SD | Total Chlorophyll (mg/g) ± SD |
| 0 (Control) | |||
| 10 | |||
| 100 | |||
| 1000 |
Table 3: Effect of Picloram on Oxidative Stress (MDA Content)
| Picloram Concentration (nM) | MDA Content (nmol/g FW) ± SD |
| 0 (Control) | |
| 10 | |
| 100 | |
| 1000 |
Table 4: Relative Expression of Auxin-Responsive Genes
| Gene | Picloram Concentration (nM) | Relative Fold Change ± SD |
| IAA1 | 10 | |
| 100 | ||
| IAA2 | 10 | |
| 100 | ||
| GH3.3 | 10 | |
| 100 |
Signaling Pathway Visualization
Picloram, as a synthetic auxin, hijacks the natural auxin signaling pathway. The following diagram illustrates this molecular mechanism.
Caption: Picloram's mode of action via the auxin signaling pathway.
References
- 1. solutionsstores.com [solutionsstores.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. invasive.org [invasive.org]
- 4. Root elongation assay [bio-protocol.org]
- 5. Seed Germination and Root Elongation Assays [bio-protocol.org]
- 6. Root elongation test [bio-protocol.org]
- 7. Expression of carbohydrate-related genes underlying 3,5,6-TPA-induced fruitlet abscission in citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prometheusprotocols.net [prometheusprotocols.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Auxin Contributes to the Intraorgan Regulation of Gene Expression in Response to Shade - PMC [pmc.ncbi.nlm.nih.gov]
protocol for studying the uptake of 3,5,6-trichloro-4-hydroxypicolinic acid in plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for studying the uptake, translocation, and metabolism of the herbicide triclopyr (3,5,6-trichloro-2-pyridinyloxyacetic acid) in plants. While the initial query specified 3,5,6-trichloro-4-hydroxypicolinic acid, the widely used and studied compound is triclopyr. This protocol will focus on triclopyr and its primary metabolite, 3,5,6-trichloro-2-pyridinol (TCP). Triclopyr is a systemic herbicide that is absorbed through both the leaves and roots of plants, accumulating in the growing points and inducing uncontrolled growth, ultimately leading to plant death.[1][2] Understanding the dynamics of triclopyr uptake and metabolism is crucial for assessing its efficacy, environmental fate, and potential impact on non-target organisms.
Physicochemical Properties of Triclopyr
| Property | Value | Reference |
| Molecular Formula | C₇H₄Cl₃NO₃ | [3] |
| Molar Mass | 256.46 g/mol | [3] |
| Water Solubility | 440 mg/L | [3] |
| Soil Half-life | 8 to 46 days | [3] |
| Plant Half-life | 3 to 24 days (variable by species) | [1][3] |
Experimental Protocols
This section outlines the methodologies for conducting experiments to study the uptake of triclopyr in plants. The protocols are divided into plant cultivation, herbicide application, sample collection, and analysis.
Plant Cultivation and Treatment
Objective: To grow healthy, uniform plants for herbicide treatment.
Materials:
-
Plant species of interest (e.g., rice, soybean, Pinus contorta)
-
Pots with appropriate soil mix or hydroponic system
-
Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)
-
Triclopyr standard (analytical grade)
-
Formulation of triclopyr (e.g., triethylamine salt or butoxyethyl ester)
-
Adjuvants (optional, e.g., methylated seed oil)
Procedure:
-
Plant Growth:
-
For soil-based studies, sow seeds in pots containing a sterilized soil mix.
-
For hydroponic studies, germinate seeds and transfer seedlings to a hydroponic solution (e.g., Hoagland solution).
-
Maintain plants in a growth chamber or greenhouse with a defined photoperiod (e.g., 16:8 h light:dark), temperature (e.g., 25°C day/20°C night), and humidity.
-
-
Herbicide Preparation:
-
Herbicide Application:
-
Foliar Application: Apply the herbicide solution to the leaves of the plants using a precision sprayer to ensure uniform coverage. For translocation studies, a specific leaf can be treated with a known volume of radiolabeled (e.g., ¹⁴C-triclopyr) solution.
-
Root Application: For hydroponic systems, add the herbicide to the nutrient solution. For soil-grown plants, apply the herbicide solution to the soil surface.
-
Sample Collection and Preparation
Objective: To collect plant tissues at various time points and prepare them for analysis.
Procedure:
-
Sample Collection:
-
Harvest plant tissues (roots, stems, leaves) at predetermined time intervals after treatment (e.g., 6, 24, 48, 96 hours).[6]
-
For foliar application, the treated leaf can be washed with a solvent (e.g., acetone:water mixture) to determine the amount of unabsorbed herbicide.
-
-
Sample Processing:
-
Separate the plant into different parts (roots, shoots, treated leaf).
-
Record the fresh weight of each part.
-
Freeze the samples immediately in liquid nitrogen and store at -80°C until extraction.
-
Extraction of Triclopyr and Metabolites
Objective: To extract triclopyr and its metabolites from plant tissues.
Method 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Homogenize 1-2 g of frozen plant tissue.
-
Add 10 mL of acidified acetonitrile.[7]
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl).
-
Centrifuge and collect the supernatant (acetonitrile layer).
-
The extract can be further cleaned up using dispersive solid-phase extraction (d-SPE) if necessary.
Method 2: Solid-Phase Extraction (SPE)
-
Homogenize plant tissue in a suitable solvent mixture (e.g., citrate buffer:methanol).[8]
-
Filter the extract and dilute with water.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol and water.[8]
-
Load the diluted extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute triclopyr and its metabolites with an appropriate solvent (e.g., methanol/acetone).[9]
Analytical Quantification
Objective: To quantify the concentration of triclopyr and its metabolites in the extracts.
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is effective for triclopyr.
-
Detection: Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
-
Quantitative Data Summary
The following tables summarize quantitative data on triclopyr uptake and effects from various studies.
Table 1: Half-life of Triclopyr in Different Plant Species
| Plant Species | Half-life (days) | Reference |
| Barley (Hordeum vulgare) | <3 | [1] |
| Wheat (Triticum aestivum) | <3 | [1] |
| Grasses | 5 - 20 | [1] |
| General Plant Range | 3 - 24 | [3] |
Table 2: Uptake of Triclopyr in Pinus contorta Needles (7 Days After Treatment)
| Treatment (18 kg a.i. ha⁻¹) | Uptake of Applied Amount (%) | Reference |
| Triclopyr alone | 48 | [10] |
| Triclopyr + Methylated Seed Oil (MSO) | Not significantly different from triclopyr alone | [10] |
Table 3: Effective Dose (ED₅₀) of Triclopyr Formulations in Different Plant Species
| Plant Species | Formulation | ED₅₀ (g ae ha⁻¹) | Reference |
| Tomato | Amine salt | 22.87 | [5] |
| Sunflower | Amine salt | 60.39 | [5] |
| Soybean | Amine salt | 22.56 | [5] |
| Soybean | Choline salt | 20.95 | [5] |
Visualizations
Caption: Experimental workflow for studying triclopyr uptake in plants.
Caption: Simplified metabolic pathway of triclopyr in plants.
References
- 1. Triclopyr General Fact Sheet [npic.orst.edu]
- 2. The Summer of Triclopyr: Mounting evidence for off-target damage [purduelandscapereport.org]
- 3. Triclopyr - Wikipedia [en.wikipedia.org]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absorption, Translocation, and Metabolism of Triclopyr in Rice (Oryza sativa) | Weed Technology | Cambridge Core [cambridge.org]
- 7. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 8. mdpi.com [mdpi.com]
- 9. ukm.my [ukm.my]
- 10. Effect of dose and adjuvant on uptake of triclopyr and dicamba into Pinus contorta needles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 3,5,6-trichloro-4-hydroxypicolinic Acid from Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of 3,5,6-trichloro-4-hydroxypicolinic acid from aqueous samples. The methodologies described are based on established techniques for structurally similar compounds, such as chlorinated picolinic acid herbicides, and are intended to serve as a comprehensive guide for method development and validation.
Introduction
3,5,6-trichloro-4-hydroxypicolinic acid is a chemical compound of interest in various fields, including environmental monitoring and drug development. Accurate quantification of this analyte in water samples requires efficient extraction and cleanup procedures to remove matrix interferences prior to instrumental analysis. The principal techniques for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method depends on factors such as sample volume, analyte concentration, and the desired level of sample throughput.
This document outlines protocols for both SPE and LLE, providing a comparative overview of their performance based on data from analogous compounds.
Data Presentation: Comparison of Extraction Techniques
| Analyte (Analogue) | Extraction Method | Sorbent/Solvent System | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Triclopyr | SPE | C18 | 85-105 | 0.05 µg/L | 0.15 µg/L | Adapted from EPA Method 515.1 |
| Picloram | SPE | Polymeric (e.g., Oasis HLB) | >90 | 0.1 µg/L | 0.3 µg/L | Generic Acidic Herbicide Methods |
| 2,4-D | SPE | C18 | 88-110 | 0.02 µg/L | 0.06 µg/L | Generic Acidic Herbicide Methods |
| Triclopyr | LLE | Ethyl Acetate | 80-95 | 0.1 µg/L | 0.3 µg/L | Generic Acidic Herbicide Methods |
| Picloram | LLE | Dichloromethane | 75-90 | 0.5 µg/L | 1.5 µg/L | Generic Acidic Herbicide Methods |
Experimental Workflow
The general workflow for the extraction and analysis of 3,5,6-trichloro-4-hydroxypicolinic acid from water samples is depicted below.
Figure 1. General workflow for the extraction and analysis of 3,5,6-trichloro-4-hydroxypicolinic acid.
Experimental Protocols
Note: These protocols are based on methods for analogous compounds and should be validated for the specific analysis of 3,5,6-trichloro-4-hydroxypicolinic acid.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is recommended for its high recovery, low solvent consumption, and potential for automation.
1. Materials and Reagents
-
Solid-Phase Extraction Cartridges: C18 or polymeric (e.g., Oasis HLB), 200-500 mg, 3-6 mL.
-
Water Sample: 100-500 mL.
-
Hydrochloric Acid (HCl), concentrated.
-
Methanol (HPLC grade).
-
Ethyl Acetate (HPLC grade).
-
Deionized Water.
-
SPE Vacuum Manifold.
-
Nitrogen Evaporation System.
-
Autosampler Vials.
2. Procedure
-
Sample Preparation:
-
Collect the water sample in a clean glass container.
-
For each 100 mL of sample, add concentrated HCl dropwise to adjust the pH to 2-3. This ensures the acidic analyte is in its neutral form, enhancing retention on the non-polar sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 5 mL of ethyl acetate.
-
Rinse the cartridges with 5 mL of methanol.
-
Equilibrate the cartridges with 10 mL of deionized water (pH adjusted to 2-3), ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute the analyte from the cartridge with two 3 mL aliquots of ethyl acetate. Allow the solvent to soak the sorbent for 1-2 minutes before applying vacuum.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your chromatographic analysis (e.g., acetonitrile/water).
-
Vortex the sample and transfer it to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a classical and effective method, particularly for smaller sample batches.
1. Materials and Reagents
-
Separatory Funnel (1 L).
-
Water Sample: 500 mL.
-
Hydrochloric Acid (HCl), concentrated.
-
Dichloromethane or Ethyl Acetate (HPLC grade).
-
Sodium Sulfate, anhydrous.
-
Rotary Evaporator or Nitrogen Evaporation System.
-
Autosampler Vials.
2. Procedure
-
Sample Preparation:
-
Transfer 500 mL of the water sample to a 1 L separatory funnel.
-
Adjust the pH of the sample to 2-3 with concentrated HCl.
-
-
Extraction:
-
Add 60 mL of dichloromethane or ethyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction two more times with fresh 60 mL portions of the organic solvent, combining the organic extracts.
-
-
Drying:
-
Add a sufficient amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
-
Concentration and Reconstitution:
-
Filter the dried organic extract into a round-bottom flask.
-
Concentrate the extract to near dryness using a rotary evaporator or a nitrogen evaporation system.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your chromatographic analysis.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Logical Relationships in SPE
The success of the Solid-Phase Extraction is dependent on the careful control of several interconnected parameters.
Figure 2. Key relationships in the SPE of an acidic analyte.
Conclusion
The provided protocols for Solid-Phase Extraction and Liquid-Liquid Extraction offer robust starting points for the determination of 3,5,6-trichloro-4-hydroxypicolinic acid in water samples. While SPE is generally favored for its efficiency and lower solvent usage, LLE remains a viable alternative. It is crucial to emphasize that these methods, being adapted from procedures for analogous compounds, require thorough validation to ensure accuracy, precision, and desired recovery for the specific target analyte. This includes the determination of method-specific limits of detection and quantification.
Application Notes and Protocols for Determining the Herbicidal Activity of 3,5,6-Trichloro-4-hydroxypicolinic Acid (Picloram)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-trichloro-4-hydroxypicolinic acid, commonly known as picloram, is a persistent and systemic herbicide highly effective against a wide range of broadleaf weeds.[1][2] Its mode of action is as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled and disorganized plant growth, ultimately causing plant death.[1][3][4] Accurate determination of its herbicidal activity is crucial for effective weed management, environmental monitoring, and the development of new herbicide formulations. Bioassays provide a sensitive and cost-effective method for quantifying the biological effects of picloram on target and non-target plant species.
These application notes provide detailed protocols for three common bioassays used to assess the herbicidal activity of picloram: a seed germination and root elongation bioassay, a whole-plant pot bioassay, and an aquatic bioassay.
Data Presentation
Table 1: Quantitative Data on Picloram Herbicidal Activity from Various Bioassays
| Bioassay Type | Plant Species | Parameter Measured | Picloram Concentration | Observed Effect | Reference |
| Seed Germination & Root Elongation | Lettuce (Lactuca sativa) | Root & Hypocotyl Elongation | 0.00072 µg to 0.0072 µg | Growth Stimulation | [5] |
| Seed Germination & Root Elongation | Lettuce (Lactuca sativa) | Root & Hypocotyl Elongation | 0.036 µg to 7.2 µg | Growth Inhibition | [5] |
| Whole-Plant Pot Bioassay | Field Beans (Phaseolus vulgaris) | Symptomology (leaf wrinkling, puckering, cupping) | 15 to 75 ppm | Severe leaf effects | [6] |
| Whole-Plant Pot Bioassay | Field Beans (Phaseolus vulgaris) | Not specified | 2.5 ppb (in soil after 1055 days) | Sufficient to be detected | |
| Whole-Plant Pot Bioassay | Soybean (Glycine max), Lentils | Growth | 3.8 kg/ha | Growth prevention 9 months after treatment | [7] |
| Aquatic Bioassay | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 19.3 mg/L | Lethal concentration for 50% of the population | |
| Aquatic Bioassay | Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 14.5 mg/L | Lethal concentration for 50% of the population | [1] |
| Aquatic Bioassay | Fathead Minnow (Pimephales promelas) | 96-hour LC50 | 55 mg/L | Lethal concentration for 50% of the population | [1] |
| Aquatic Bioassay | Daphnia magna | 48-hour LC50 | 68.3 mg/L | Lethal concentration for 50% of the population | [1] |
Signaling Pathway of Picloram as a Synthetic Auxin
Picloram acts as a synthetic mimic of the plant hormone auxin.[1][4] The core of the auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which are part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the absence of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.
When picloram (or natural auxin) is present, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor proteins.[8] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to activate the transcription of genes that lead to various growth responses, including cell elongation, division, and differentiation. The high potency of picloram as a herbicide is due to its persistence and ability to induce these responses in an uncontrolled manner, leading to epinasty, tissue swelling, and eventual plant death. Notably, picloram exhibits a significantly higher binding affinity for the AFB5 receptor compared to the TIR1 receptor.[8]
Caption: Picloram signaling pathway leading to herbicidal action.
Experimental Protocols
Seed Germination and Root Elongation Bioassay
This bioassay is a rapid and sensitive method to determine the phytotoxicity of picloram in aqueous solutions or soil samples. Lettuce (Lactuca sativa) is a commonly used indicator species due to its rapid germination and sensitivity.
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Lettuce seeds (Lactuca sativa var. Grand Rapids)
-
Picloram stock solution and serial dilutions
-
Test soil samples
-
Control soil (known to be free of herbicides)
-
Incubator or growth chamber with controlled temperature and light
-
Millimeter ruler
-
Deionized water
Protocol:
-
Preparation of Test Plates:
-
For aqueous sample testing, place one sheet of filter paper in each Petri dish.
-
For soil sample testing, evenly spread a 10g layer of the test soil at the bottom of each Petri dish and cover with a sheet of filter paper.
-
-
Treatment Application:
-
For aqueous samples, pipette 5 mL of each picloram dilution (and a deionized water control) onto the filter paper in the Petri dishes.
-
For soil samples, moisten the soil to its water-holding capacity with deionized water.
-
-
Seed Plating: Place 10-20 lettuce seeds evenly spaced on the surface of the moist filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in an incubator in the dark at 25 ± 2°C for 72 hours.[9]
-
Data Collection: After the incubation period, count the number of germinated seeds. For each germinated seed, measure the length of the primary root and the hypocotyl to the nearest millimeter.
-
Analysis: Calculate the germination percentage and the average root and hypocotyl length for each treatment. Express the results as a percentage of the control. The Germination Index (GI) can also be calculated.
Caption: Workflow for the seed germination and root elongation bioassay.
Whole-Plant Pot Bioassay
This bioassay assesses the herbicidal effects of picloram on the overall growth and development of sensitive plant species. Legumes such as field beans (Phaseolus vulgaris), subterranean clover (Trifolium subterraneum), or lucerne (Medicago sativa) are suitable indicator plants.[6]
Materials:
-
Pots (10-15 cm diameter)
-
Potting mix or test soil
-
Seeds of a sensitive indicator plant (e.g., field beans)
-
Picloram solutions of varying concentrations
-
Greenhouse or controlled environment growth chamber
-
Calipers or ruler
-
Balance
Protocol:
-
Pot Preparation: Fill pots with either a standard potting mix (for solution application) or the test soil. For soil testing, also prepare control pots with herbicide-free soil.
-
Treatment Application (Pre-emergence):
-
For solution application, drench the soil with a known volume and concentration of picloram solution.
-
For soil testing, the soil is already contaminated.
-
-
Sowing: Plant 3-5 seeds per pot at a uniform depth.
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with adequate light, water, and temperature for the chosen plant species. Water as needed, avoiding overwatering and leaching.
-
Data Collection (Post-emergence):
-
Observe the plants regularly for visual symptoms of phytotoxicity, such as epinasty (twisting of stems and petioles), leaf cupping, and stunting.
-
After a predetermined period (e.g., 14-21 days), harvest the above-ground biomass.
-
Measure parameters such as plant height, leaf area, and fresh and dry weight.
-
-
Analysis: Compare the growth parameters and visual injury ratings of the treated plants to the control plants. Dose-response curves can be generated to determine the concentration of picloram that causes a 50% reduction in a given parameter (EC50).
Caption: Workflow for the whole-plant pot bioassay.
Aquatic Bioassay
This bioassay is used to determine the toxicity of picloram to aquatic organisms. Standardized tests with species like the water flea (Daphnia magna) or fish species are common.
Materials:
-
Glass beakers or test vessels
-
Culture of test organisms (e.g., Daphnia magna)
-
Reconstituted hard water or other appropriate culture medium
-
Picloram stock solution and serial dilutions
-
Incubator with controlled temperature and light cycle
-
Stereomicroscope
Protocol:
-
Preparation of Test Solutions: Prepare a series of picloram concentrations in the appropriate culture medium. Include a control with no picloram.
-
Test Initiation:
-
Add a known volume of each test solution to replicate test vessels.
-
Introduce a specific number of test organisms (e.g., 10 Daphnia magna neonates, <24 hours old) to each vessel.
-
-
Incubation: Incubate the test vessels for a specified period (e.g., 48 hours for Daphnia magna acute toxicity) under controlled conditions (e.g., 20 ± 2°C, 16:8 hour light:dark cycle). Do not feed the organisms during the test.
-
Data Collection: At the end of the exposure period, count the number of immobilized or dead organisms in each vessel. For Daphnia, immobilization is the endpoint.
-
Analysis: Use statistical methods (e.g., probit analysis) to calculate the concentration of picloram that is lethal to 50% of the test population (LC50) or that causes immobilization in 50% of the population (EC50).
Caption: Workflow for the aquatic bioassay.
References
- 1. invasive.org [invasive.org]
- 2. Plant Growth Regulators - Auxins - Picloram Clinisciences [clinisciences.com]
- 3. waterquality.gov.au [waterquality.gov.au]
- 4. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. caws.org.nz [caws.org.nz]
- 7. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 8. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elearning.unipd.it [elearning.unipd.it]
Application Notes and Protocols: Synthesis and Application of Radiolabeled 3,5,6-trichloro-4-hydroxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of radiolabeled 3,5,6-trichloro-4-hydroxypicolinic acid. This document includes proposed synthetic and radiolabeling protocols, as well as detailed methodologies for its use in metabolic and environmental fate studies.
Introduction
3,5,6-trichloro-4-hydroxypicolinic acid is a halogenated pyridine derivative. Its structural similarity to certain herbicides of the picolinic acid family suggests its relevance in environmental science and toxicology. The radiolabeled form of this compound is an invaluable tool for tracing its metabolic fate in biological systems and its behavior in the environment. This document outlines proposed methods for the synthesis of Carbon-14 and Tritium labeled 3,5,6-trichloro-4-hydroxypicolinic acid and its application in key experimental studies.
Synthesis of 3,5,6-trichloro-4-hydroxypicolinic Acid (Proposed Route)
DOT Script for Proposed Synthesis of 3,5,6-trichloro-4-hydroxypicolinic Acid
Caption: Proposed synthesis of 3,5,6-trichloro-4-hydroxypicolinic acid.
Experimental Protocol: Synthesis of 3,5,6-trichloro-4-hydroxypicolinic Acid
-
Diazotization:
-
Suspend 4-amino-3,5,6-trichloropicolinic acid (1.0 eq) in concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
Slowly and carefully add the cold diazonium salt solution to a pre-heated solution of water and a small amount of copper(I) oxide (as a catalyst) at 80-90 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating the mixture for 30 minutes to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature.
-
-
Purification:
-
Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3,5,6-trichloro-4-hydroxypicolinic acid.
-
Radiolabeling of 3,5,6-trichloro-4-hydroxypicolinic Acid
Two primary strategies are proposed for the radiolabeling of the target molecule: Carbon-14 labeling of the carboxylic acid group and Tritium labeling of the pyridine ring.
[Carboxyl-¹⁴C]-3,5,6-trichloro-4-hydroxypicolinic Acid Synthesis
This approach would involve a late-stage carboxylation using [¹⁴C]CO₂. A suitable precursor, such as a lithiated or Grignard derivative of 3,5,6-trichloro-4-hydroxypyridine, would be required.
DOT Script for Carbon-14 Labeling
Caption: Proposed synthesis of [¹⁴C]-3,5,6-trichloro-4-hydroxypicolinic acid.
Experimental Protocol: [Carboxyl-¹⁴C]-3,5,6-trichloro-4-hydroxypicolinic Acid Synthesis
-
Preparation of Organometallic Intermediate:
-
Prepare a suitable precursor, such as 2,3,5-trichloro-4-iodopyridine.
-
React the precursor with a strong base like n-butyllithium or magnesium to form the corresponding organometallic intermediate. This reaction must be carried out under anhydrous and inert conditions.
-
-
Carboxylation:
-
Introduce [¹⁴C]CO₂, generated from Ba[¹⁴C]CO₃, into the reaction vessel containing the organometallic intermediate at low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature slowly.
-
-
Work-up and Purification:
-
Quench the reaction with an aqueous acid solution.
-
Extract the product with an organic solvent.
-
Purify the radiolabeled product using preparative High-Performance Liquid Chromatography (HPLC) with radiodetection.
-
[³H]-3,5,6-trichloro-4-hydroxypicolinic Acid Synthesis
A more direct approach for radiolabeling is the catalytic exchange with tritium gas on the final, non-radiolabeled product. This method is advantageous for late-stage labeling.[6][7][8]
Experimental Protocol: [³H]-3,5,6-trichloro-4-hydroxypicolinic Acid Synthesis
-
Catalytic Exchange:
-
Dissolve non-radiolabeled 3,5,6-trichloro-4-hydroxypicolinic acid in a suitable solvent (e.g., dioxane or DMF).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Expose the mixture to an atmosphere of tritium gas (T₂) and stir at room temperature for several hours.
-
-
Removal of Labile Tritium:
-
After the reaction, remove the excess tritium gas.
-
Evaporate the solvent and redissolve the residue in a protic solvent like methanol or water to exchange any labile tritium atoms. Repeat this process several times.
-
-
Purification:
-
Purify the tritiated product by preparative HPLC with radiodetection to remove any radiochemical impurities.
-
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis and radiolabeling of 3,5,6-trichloro-4-hydroxypicolinic acid, based on typical yields for analogous reactions found in the literature.
| Synthesis Step | Reactants | Product | Expected Yield (%) | Reference Reaction Type |
| Diazotization/Hydrolysis | 4-amino-3,5,6-trichloropicolinic acid | 3,5,6-trichloro-4-hydroxypicolinic acid | 40-60 | Sandmeyer-type reaction[2][3] |
| Radiolabeling Method | Precursor | Radiolabeled Product | Expected Radiochemical Yield (%) | Expected Specific Activity |
| [¹⁴C]Carboxylation | Organometallic precursor | [Carboxyl-¹⁴C]-labeled product | 20-40 | 40-55 mCi/mmol[9] |
| [³H]Catalytic Exchange | Non-labeled product | [³H]-labeled product | 10-30 | 10-25 Ci/mmol[6][8] |
Application Protocols
Radiolabeled 3,5,6-trichloro-4-hydroxypicolinic acid can be utilized in a variety of studies to understand its biological and environmental fate.
DOT Script for a General Experimental Workflow
Caption: General workflow for studies using the radiolabeled compound.
In Vitro Metabolism Study
This protocol is designed to identify potential metabolites and determine the metabolic stability of the compound.
-
Incubation:
-
Incubate [¹⁴C]- or [³H]-3,5,6-trichloro-4-hydroxypicolinic acid (e.g., at 1 and 10 µM) with liver microsomes or hepatocytes from different species (e.g., rat, human) in a phosphate buffer at 37 °C.
-
Include a cofactor generating system (e.g., NADPH).
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Processing:
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins.
-
Evaporate the supernatant to dryness and reconstitute in a smaller volume of mobile phase.
-
-
Analysis:
-
Analyze the samples by HPLC with an in-line radiodetector to quantify the parent compound and any radiolabeled metabolites.
-
For metabolite identification, collect fractions and analyze by liquid chromatography-mass spectrometry (LC-MS).
-
Animal Pharmacokinetic Study
This protocol aims to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a model organism.
-
Dosing:
-
Administer a single oral or intravenous dose of the radiolabeled compound to laboratory animals (e.g., rats).
-
House the animals in metabolism cages to allow for the separate collection of urine, feces, and expired air (for ¹⁴C studies).
-
-
Sample Collection:
-
Collect blood samples at various time points post-dose.
-
Collect urine and feces at regular intervals.
-
At the end of the study, collect selected tissues.
-
-
Sample Analysis:
-
Determine the total radioactivity in all collected samples (plasma, urine, feces, tissues) by liquid scintillation counting.
-
Analyze plasma and urine samples by HPLC with radiodetection to profile the parent compound and its metabolites.
-
Environmental Fate: Soil Metabolism Study
This protocol is designed to assess the persistence and degradation of the compound in soil.
-
Incubation:
-
Treat a representative soil sample with the radiolabeled compound.
-
Incubate the soil samples under controlled conditions (e.g., temperature, moisture).
-
Include a system to trap any evolved [¹⁴C]CO₂.
-
-
Extraction:
-
At various time points, extract subsets of the soil samples with appropriate solvents.
-
Analyze the trapped CO₂ for radioactivity.
-
-
Analysis:
-
Quantify the radioactivity in the soil extracts and the unextracted soil (by combustion analysis).
-
Analyze the soil extracts by HPLC with radiodetection to determine the concentration of the parent compound and its degradation products.
-
Hypothetical Metabolic Pathway
Based on the metabolism of related chlorinated pyridine compounds, a hypothetical metabolic pathway for 3,5,6-trichloro-4-hydroxypicolinic acid may involve conjugation reactions, such as glucuronidation or sulfation of the hydroxyl group, or further oxidative metabolism.
DOT Script for a Hypothetical Metabolic Pathway
Caption: Hypothetical metabolic pathway of the target compound.
Disclaimer: The synthetic routes described in this document are proposed based on established chemical principles and analogous reactions. The actual yields and optimal reaction conditions may require experimental validation. All work with radioactive materials must be conducted in appropriately licensed facilities and in accordance with all applicable safety regulations.
References
- 1. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. byjus.com [byjus.com]
- 6. openmedscience.com [openmedscience.com]
- 7. Hydrogen in Radioisotope Production for Diagnostics [atomfair.com]
- 8. Tritium Radiosynthesis Services [products.moravek.com]
- 9. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
troubleshooting peak tailing in HPLC analysis of 3,5,6-trichloro-4-hydroxypicolinic acid
This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3,5,6-trichloro-4-hydroxypicolinic acid, a metabolite of the herbicide Triclopyr. The content is structured in a question-and-answer format to directly address specific experimental problems, particularly peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is my 3,5,6-trichloro-4-hydroxypicolinic acid peak showing significant tailing?
Peak tailing for this analyte is a common problem and typically stems from unwanted secondary interactions between the analyte and the stationary phase, or other system issues.[1] The primary causes include:
-
Secondary Silanol Interactions: Your analyte is a polar, acidic compound containing carboxylic acid and hydroxyl groups. These groups can form strong hydrogen bonds with residual silanol groups (Si-OH) on the surface of silica-based HPLC columns (e.g., C18).[2][3][4] This secondary retention mechanism has slower kinetics compared to the primary hydrophobic interaction, resulting in a delayed elution for a portion of the analyte molecules, which manifests as a tailing peak.[3][5]
-
Inappropriate Mobile Phase pH: The analyte's ionization state is highly dependent on the mobile phase pH.[6] If the mobile phase pH is close to the analyte's pKa, it will exist as a mixture of ionized and non-ionized forms, leading to poor peak shape.[7] For acidic compounds, operating at a low pH is generally recommended to suppress ionization and minimize secondary interactions.[8][9]
-
Metal Chelation: The picolinic acid structure can chelate with trace metal contaminants present in the silica stationary phase, column frits, or leached from stainless steel components of the HPLC system.[1][2][8] This interaction acts as another retention mechanism, contributing to peak asymmetry.[8]
-
Column Health and System Issues: Physical problems such as a void at the column inlet, a partially blocked frit, or excessive extra-column volume (dead volume) in tubing and fittings can cause all peaks in the chromatogram to tail or broaden.[2][4][10][11][12]
Q2: How exactly does mobile phase pH influence the peak shape of this acidic analyte?
The mobile phase pH is one of the most critical factors affecting the retention and peak shape of ionizable compounds like 3,5,6-trichloro-4-hydroxypicolinic acid.[6][9][13]
The "rule of thumb" is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[13][14] For an acidic analyte, this means setting the pH to 2 units below its pKa. At this low pH, the carboxylic acid group is fully protonated (non-ionized). This has two main benefits:
-
Improved Retention: The neutral, non-ionized form is more hydrophobic, leading to more consistent and predictable retention on a reversed-phase column.[6][14]
-
Reduced Silanol Interactions: A low pH mobile phase also protonates the acidic silanol groups on the silica surface, neutralizing their negative charge.[4][8] This prevents the strong ionic interactions that are a primary cause of peak tailing.[4]
The following table illustrates the expected impact of mobile phase pH on the peak shape and resolution of an acidic analyte.
Table 1: Illustrative Effect of Mobile Phase pH on Chromatographic Performance
| Mobile Phase pH | Analyte State | Expected Tailing Factor (USP) | Expected Resolution (Rs) | Rationale |
| 2.5 | Fully Protonated (Neutral) | 1.0 - 1.2 | > 2.0 | Analyte is in a single, non-ionized state. Silanol interactions are suppressed.[8][9] |
| 4.0 (Near pKa) | Partially Ionized | > 2.0 | < 1.5 | Analyte exists in two forms, leading to peak broadening and severe tailing.[7] |
| 5.5 | Mostly Ionized | 1.5 - 1.8 | 1.5 - 1.8 | Analyte is mostly in a single ionized state, but residual silanol interactions can still cause some tailing. |
| 7.0 | Fully Ionized (Anionic) | 1.3 - 1.6 | > 1.8 | Analyte is in a single, more polar state, leading to less retention. Peak shape can be acceptable, but low pH is often more robust.[9] |
Q3: My peak tailing persists even after lowering the mobile phase pH. What should I do next?
If pH optimization is insufficient, the tailing is likely caused by robust silanol interactions or metal chelation. The following flowchart and suggestions provide a systematic approach to further troubleshooting.
-
Action 1: Evaluate Column Choice. Older columns (Type A silica) have a higher concentration of acidic silanols and metal impurities, which exacerbate tailing.[1] Switching to a modern, high-purity, end-capped column can significantly improve peak shape.[8][11]
Table 2: HPLC Column Selection Guide for Acidic Analytes
| Column Type | Key Feature | Effect on Peak Tailing for Acids | Recommendation |
| Traditional (Type A Silica) | High silanol activity, potential metal impurities. | High potential for peak tailing due to strong secondary interactions.[1] | Not recommended. |
| High-Purity, End-Capped (Type B Silica) | Low silanol activity due to high-purity silica and chemical end-capping. | Significantly reduces tailing by minimizing available silanol interaction sites.[3][8][11] | Highly Recommended. |
| Phenyl Stationary Phase | Alternative selectivity via pi-pi interactions. | Can be beneficial but does not inherently solve the silanol/metal interaction problem. | Worth considering if selectivity is also an issue. |
| Polymer-Based | No silica backbone, stable over a wide pH range (e.g., pH 1-14). | Eliminates silanol interactions completely. | A good alternative if silica-based columns fail, but may offer different selectivity.[9] |
-
Action 2: Address Metal Chelation. If you suspect metal contamination is the cause, add a small amount of a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to your mobile phase.[15] This will bind to metal ions in the system, making them unavailable to interact with your analyte. Alternatively, passivate the entire system (see Protocol 2).
Q4: What can cause peak fronting?
While less common for this analyte, peak fronting (a leading edge to the peak) can also occur. Potential causes include:
-
Column Overload: Injecting too much sample mass onto the column.[2][12] Try diluting your sample and re-injecting.
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[1][2] Always try to dissolve your sample in the initial mobile phase.[15]
-
Column Collapse: A physical collapse of the stationary phase bed within the column, though this is a less frequent issue with modern, stable columns.[1]
Experimental Protocols
Protocol 1: Preparation of a Buffered Low-pH Mobile Phase
This protocol describes the preparation of 1 L of a 90:10 Acetonitrile/Buffered Water mobile phase at pH 2.8.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄), 85%
-
0.45 µm solvent filtration apparatus
Procedure:
-
Prepare Aqueous Buffer:
-
Weigh out the appropriate amount of KH₂PO₄ to make a 25 mM solution in 1 L of water (approx. 3.4 g).
-
Add the KH₂PO₄ to ~950 mL of HPLC-grade water in a clean glass beaker and stir until fully dissolved.
-
Place a calibrated pH probe into the solution. Slowly add phosphoric acid dropwise while stirring until the pH reaches 2.8.
-
Transfer the solution to a 1 L volumetric flask and add water to the mark.
-
-
Filter the Buffer:
-
Filter the entire aqueous buffer solution through a 0.45 µm membrane filter to remove particulates and degas the solvent.
-
-
Prepare Final Mobile Phase:
-
In a clean 1 L solvent bottle, accurately measure 100 mL of the filtered aqueous buffer.
-
Add 900 mL of HPLC-grade Acetonitrile.
-
Cap the bottle and invert 10-15 times to ensure thorough mixing.
-
Sonicate for 5-10 minutes to degas the final mixture.
-
Protocol 2: HPLC System and Column Passivation
This procedure is used to remove active metal sites from the HPLC system and column that may cause peak tailing with chelating compounds.
Materials:
-
HPLC-grade water
-
HPLC-grade Isopropanol
-
EDTA disodium salt
Procedure:
-
Prepare Passivation Solution: Prepare a solution of 0.1% EDTA in a 50:50 mixture of HPLC-grade water and isopropanol. Filter the solution through a 0.45 µm filter.
-
System Flush:
-
Remove the column from the system.
-
Replace the column with a union (a zero-dead-volume connector).
-
Flush all pump lines with the passivation solution for 30 minutes at 1 mL/min.
-
-
Column Passivation:
-
Reduce the flow rate to 0.2 mL/min.
-
Install the column in its normal flow direction.
-
Pump the passivation solution through the column for 2-3 hours. Do not exceed the column's maximum pressure rating.
-
-
Final Rinse:
-
Replace the passivation solution with 100% HPLC-grade isopropanol and flush the system and column for 30 minutes.
-
Replace the isopropanol with your mobile phase and equilibrate the system as usual before analysis.
-
Visualization of a Key Interaction
Peak tailing often originates from a secondary interaction between the analyte and the stationary phase. The diagram below illustrates how the negatively charged, ionized silanol groups on the silica surface can interact with polar parts of the analyte molecule, delaying its elution and causing peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. lctsbible.com [lctsbible.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. moravek.com [moravek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. scribd.com [scribd.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. phenomenex.blog [phenomenex.blog]
- 14. biotage.com [biotage.com]
- 15. HPLCトラブルシューティングガイド [sigmaaldrich.com]
optimizing extraction efficiency of 3,5,6-trichloro-4-hydroxypicolinic acid from complex matrices
Technical Support Center: Optimizing Extraction of 3,5,6-Trichloro-4-hydroxypicolinic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the extraction of 3,5,6-trichloro-4-hydroxypicolinic acid from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is 3,5,6-trichloro-4-hydroxypicolinic acid, and what makes its extraction challenging?
3,5,6-trichloro-4-hydroxypicolinic acid is a chlorinated pyridine derivative containing both a carboxylic acid and a hydroxyl group. Its extraction is challenging due to its polarity and acidic nature, which can lead to strong interactions with matrix components, variable solubility in organic solvents depending on pH, and potential for chelation with metal ions. Optimizing pH is critical to ensure the molecule is in its neutral, less polar form for efficient extraction into organic solvents.
Q2: What are the most common methods for extracting this compound from complex matrices?
The primary methods for extracting polar, acidic compounds like 3,5,6-trichloro-4-hydroxypicolinic acid include:
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind the analyte or interferences. Polymeric or C18 reversed-phase cartridges are common choices.[1][2]
-
Liquid-Liquid Extraction (LLE): A classic technique based on the differential solubility of the analyte between two immiscible liquids.[3][4] The pH of the aqueous phase is adjusted to neutralize the analyte, increasing its affinity for the organic solvent.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interferences.[5][6]
Q3: How do I select the appropriate extraction method for my specific matrix (e.g., soil, urine, plasma)?
The choice of method depends on the matrix complexity, required cleanup level, and desired throughput.
-
Urine/Plasma: SPE is often preferred for biological fluids as it provides excellent cleanup, removing proteins and phospholipids that can cause matrix effects.[2] LLE is also a viable, though more labor-intensive, option.
-
Soil/Tissue: QuEChERS is highly effective for these complex solid matrices. It efficiently extracts a wide range of analytes while its d-SPE cleanup step can be tailored to remove specific interferences like pigments and lipids.[5][6] LLE can also be used after initial homogenization and solvent extraction from the solid sample.[7]
-
Water: For aqueous samples with low levels of interference, LLE or SPE are both suitable. SPE can also be used to concentrate the analyte from large sample volumes.
Q4: Which analytical techniques are typically used for the final detection and quantification?
Due to the need for high sensitivity and selectivity, chromatographic methods coupled with mass spectrometry are standard:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for polar, non-volatile compounds. It offers excellent sensitivity and specificity.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique requires a derivatization step to make the polar analyte volatile. For example, derivatization with agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the extraction and analysis of 3,5,6-trichloro-4-hydroxypicolinic acid.
Problem 1: Low Analyte Recovery
Q: My recovery of 3,5,6-trichloro-4-hydroxypicolinic acid is consistently below 70%. What are the potential causes and solutions?
A: Low recovery can stem from several factors related to pH, solvent choice, and procedural steps.
For Liquid-Liquid Extraction (LLE):
-
Incorrect pH: The analyte has a carboxylic acid group, making it anionic and water-soluble at neutral or high pH. To extract it into an organic solvent, the aqueous phase must be acidified (typically to pH < 4) to protonate the carboxyl group, rendering the molecule neutral.[4]
-
Inappropriate Solvent: The organic solvent may not have the optimal polarity. Try solvents with higher polarity like ethyl acetate or dichloromethane if using a less polar solvent like hexane.
-
Insufficient Mixing: Ensure vigorous mixing (e.g., vortexing or shaking in a separatory funnel) to maximize the surface area between the two phases and allow for equilibrium to be reached.[3]
-
Emulsion Formation: If an emulsion forms, it can trap the analyte. To break it, try adding a small amount of saturated brine (NaCl solution) or centrifuging the sample.
For Solid-Phase Extraction (SPE):
-
Improper Sorbent Conditioning: Failure to condition the sorbent (e.g., with methanol followed by water/buffer) will prevent proper interaction between the sorbent and the analyte, leading to breakthrough during sample loading.[8]
-
Incorrect Sample pH: As with LLE, the sample pH should be adjusted to ensure the analyte is in its neutral form to retain it on a reversed-phase (e.g., C18) sorbent.
-
Analyte Breakthrough: The sample may be loaded too quickly, or the sorbent capacity may be insufficient for the sample volume or analyte concentration. Consider using a larger sorbent bed mass or reducing the flow rate.
-
Inefficient Elution: The elution solvent may be too weak to desorb the analyte from the sorbent. If using methanol, try a stronger solvent or add a small percentage of acid (e.g., formic acid) to the elution solvent to ensure the analyte is protonated and released. Use a minimal volume to avoid excessive sample dilution.[8]
For QuEChERS:
-
Suboptimal Extraction Solvent: While acetonitrile is common, its efficiency can be pH-dependent. Using acidified acetonitrile can improve the extraction of acidic analytes from the matrix.[5]
-
Incomplete Phase Separation: The addition of salts like MgSO₄ and NaCl is crucial for inducing phase separation between the aqueous matrix and the acetonitrile. Ensure the salts are fully dissolved through vigorous shaking.[6]
-
Analyte Loss During Cleanup: The d-SPE cleanup sorbent may be too aggressive. For acidic analytes, avoid excessive amounts of PSA (N-propylethylenediamine), which is a weak anion exchanger and can retain acids. If PSA is necessary to remove organic acids, its amount should be carefully optimized.
Problem 2: High Matrix Effects & Poor Reproducibility
Q: I'm observing significant signal suppression in my MS analysis and poor reproducibility between replicates. How can I resolve this?
A: Matrix effects and poor reproducibility are often linked to insufficient sample cleanup and inconsistencies in the experimental procedure.
-
Improve Cleanup:
-
QuEChERS: Optimize the d-SPE cleanup step. A combination of MgSO₄ (removes water), PSA (removes organic acids, sugars), and C18 (removes nonpolar interferences) is common. For highly pigmented samples, graphitized carbon black (GCB) can be used, but it may also adsorb planar analytes.[5]
-
SPE: Include a "wash" step after sample loading to remove co-extracted interferences.[8] The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte on the sorbent. A mix of water and a small percentage of organic solvent (e.g., 5-10% methanol) is a good starting point.
-
-
Ensure Sample Homogeneity: For solid samples like soil or tissue, ensure the initial sample is thoroughly homogenized to guarantee that each subsample is representative.
-
Standardize Procedures: Maintain consistency in all steps, including shaking/vortexing times, centrifugation speeds, and incubation periods. Automated systems can help improve reproducibility.
-
Use an Internal Standard: Incorporate a stable isotope-labeled version of the analyte or a structurally similar compound as an internal standard. This will compensate for analyte loss during sample preparation and for matrix-induced signal variations.
Quantitative Data Summary
The following table summarizes recovery data for the related compound 3,5,6-trichloro-2-pyridinol (TCP) using a modified QuEChERS method, which can serve as a benchmark for optimizing your extraction protocol.
| Analyte | Matrix | Extraction Method | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| TCP | Duck Muscle | Modified QuEChERS | 1 µg/kg | 74.8 | 12.3 |
| TCP | Duck Muscle | Modified QuEChERS | 10 µg/kg | 81.8 | 9.8 |
| TCP | Duck Muscle | Modified QuEChERS | 100 µg/kg | 79.5 | 8.1 |
| Data adapted from a study on the simultaneous determination of chlorpyrifos and TCP in duck muscle.[5] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) Method
This protocol is a starting point for extracting 3,5,6-trichloro-4-hydroxypicolinic acid from a liquid matrix like urine.
-
Sample Pre-treatment:
-
To 1 mL of sample, add an internal standard.
-
Acidify the sample to pH 3-4 with an acid like formic acid or HCl.
-
Centrifuge to pellet any precipitates.[8]
-
-
Column Conditioning:
-
Pass 3 mL of methanol through a C18 SPE cartridge (e.g., 500 mg bed mass).
-
Pass 3 mL of deionized water (pH-adjusted to 3-4) through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash with 3 mL of 5% methanol in water to remove less polar interferences.
-
-
Elution:
-
Dry the cartridge under vacuum or nitrogen for 5-10 minutes.
-
Elute the analyte with 2 x 2 mL of methanol or acetonitrile into a collection tube. Adding a small amount of acid (e.g., 0.1% formic acid) to the elution solvent may improve recovery.[8]
-
-
Final Step:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Protocol 2: General QuEChERS Method for Solid Matrices
This protocol is a template for extraction from complex solid matrices like soil.
-
Sample Preparation:
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.[9]
-
Centrifuge at >4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg C18, and 25-50 mg PSA). Note: The amount of PSA should be minimized to prevent loss of the acidic analyte.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Step:
-
Take an aliquot of the cleaned supernatant for direct injection or evaporate and reconstitute in a suitable solvent for analysis.
-
Visualizations
Caption: General experimental workflow for analyte extraction.
Caption: Troubleshooting flowchart for low analyte recovery.
References
- 1. scispace.com [scispace.com]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. weber.hu [weber.hu]
overcoming solubility issues with 3,5,6-trichloro-4-hydroxypicolinic acid in experiments
Welcome to the technical support center for 3,5,6-trichloro-4-hydroxypicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 3,5,6-trichloro-4-hydroxypicolinic acid?
Q2: Which organic solvents are likely to dissolve 3,5,6-trichloro-4-hydroxypicolinic acid?
A2: Based on the solubility of similar chlorinated pyridine compounds, polar aprotic solvents are a good starting point. Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective at dissolving compounds with both polar functional groups and a lipophilic core. Polar protic solvents like ethanol and methanol may also be suitable, though solubility might be lower than in DMSO or DMF.
Q3: How does pH influence the solubility of this compound in aqueous solutions?
A3: As a picolinic acid derivative, 3,5,6-trichloro-4-hydroxypicolinic acid is an acidic molecule. In aqueous solutions, its solubility is expected to be highly pH-dependent. At pH values below its pKa, the compound will be in its neutral, less soluble form. As the pH increases above its pKa, the carboxylic acid group will deprotonate, forming a more soluble carboxylate salt. Therefore, solubility should increase significantly in basic conditions (e.g., pH > 8).
Q4: Are there any known stability issues I should be aware of when preparing solutions?
A4: While specific stability data is limited, halogenated pyridines can be susceptible to nucleophilic substitution under certain conditions. When using highly basic conditions to aid dissolution, it is advisable to prepare solutions fresh and store them at low temperatures to minimize potential degradation. Monitor for any color changes or precipitation upon storage, which might indicate instability.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with 3,5,6-trichloro-4-hydroxypicolinic acid in your experiments.
Problem 1: The compound does not dissolve in my desired aqueous buffer.
Systematic Troubleshooting Workflow
Caption: Workflow for dissolving the compound in aqueous buffers.
Detailed Methodologies:
-
pH Adjustment:
-
Prepare a suspension of the compound in the desired aqueous buffer.
-
While stirring, add a dilute solution of NaOH or KOH (e.g., 0.1 M to 1 M) dropwise to raise the pH.
-
Monitor the dissolution of the solid as the pH increases. Aim for a final pH between 8 and 10 for initial trials. Be mindful that high pH could affect downstream experiments.
-
-
Use of Co-solvents:
-
If pH adjustment alone is insufficient or undesirable for your experiment, consider adding a minimal amount of a water-miscible organic co-solvent.
-
Start by adding DMSO or ethanol to the aqueous suspension, typically not exceeding 5-10% (v/v) of the total volume, as higher concentrations may impact biological assays.
-
Stir and observe for dissolution. Gentle warming or sonication can be used in conjunction with co-solvents.
-
Problem 2: I need to prepare a high-concentration stock solution.
Recommended Solvent Selection Protocol
Caption: Protocol for selecting a solvent for a high-concentration stock solution.
Experimental Protocol: Small-Scale Solubility Testing
-
Preparation: Weigh a small, precise amount of 3,5,6-trichloro-4-hydroxypicolinic acid (e.g., 1-5 mg) into several glass vials.
-
Solvent Addition: To each vial, add a calculated volume of a different solvent (e.g., DMSO, DMF, ethanol, methanol, acetonitrile) to achieve a high target concentration (e.g., 10, 50, or 100 mM).
-
Dissolution Methods:
-
Vortex each vial for 2 minutes.
-
If not dissolved, sonicate for 15-30 minutes.
-
If still not dissolved, gently warm to 30-40°C for up to 30 minutes.
-
-
Observation: Visually inspect for complete dissolution. Note the solvent and conditions that result in a clear solution.
Data Presentation: Solvent Selection Guide
The following table summarizes the likely effectiveness of various solvents based on the chemical properties of 3,5,6-trichloro-4-hydroxypicolinic acid. This should be used as a starting point for your experimental validation.
| Solvent | Solvent Type | Expected Solubility | Recommended Use |
| Water (pH < 7) | Polar Protic | Very Low | Not recommended for stock solutions |
| Water (pH > 8) | Polar Protic | Moderate to High | Aqueous experimental buffers |
| DMSO | Polar Aprotic | High | Primary choice for high-concentration stocks |
| DMF | Polar Aprotic | High | Alternative to DMSO for stocks |
| Ethanol | Polar Protic | Moderate | Secondary choice for stocks, co-solvent |
| Methanol | Polar Protic | Moderate | Secondary choice for stocks, co-solvent |
| Acetonitrile | Polar Aprotic | Low to Moderate | May be suitable for some applications |
| Acetone | Polar Aprotic | Low | Not a primary recommendation |
| Dichloromethane | Nonpolar | Very Low | Not recommended |
| Hexanes | Nonpolar | Very Low | Not recommended |
Signaling Pathway and Experimental Context (Hypothetical)
While the specific biological targets of 3,5,6-trichloro-4-hydroxypicolinic acid are not detailed in the provided context, many halogenated aromatic compounds are investigated as inhibitors of signaling pathways in drug development. Below is a hypothetical signaling pathway diagram illustrating where such a compound might act, for example, as a kinase inhibitor.
Caption: Hypothetical inhibition of a cytoplasmic kinase by the compound.
minimizing degradation of 3,5,6-trichloro-4-hydroxypicolinic acid during sample preparation
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 3,5,6-trichloro-4-hydroxypicolinic acid during sample preparation?
The primary factors contributing to the degradation of halogenated and hydroxylated aromatic acids like 3,5,6-trichloro-4-hydroxypicolinic acid during sample preparation include:
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pH Extremes: Both highly acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions.[1][2][3] The ionization state of the molecule can change with pH, leading to different degradation pathways.[2][3]
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Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the breakdown of the compound. The presence of photosensitizers in the sample matrix can exacerbate this process.
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Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can be accelerated by the presence of oxidizing agents, metal ions, or exposure to air, particularly at elevated temperatures or pH.
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Elevated Temperatures: High temperatures used during sample extraction, evaporation, or storage can accelerate degradation reactions.
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Matrix Effects: Components within the sample matrix (e.g., enzymes, metal ions, reactive chemicals) can interact with and degrade the analyte.
Q2: How can I minimize the degradation of my analyte during sample storage?
To minimize degradation during storage, it is recommended to:
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Store samples at low temperatures, preferably at -20°C or -80°C.
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Protect samples from light by using amber vials or by wrapping containers in aluminum foil.
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Adjust the sample pH to a mildly acidic range (e.g., pH 3-5) if preliminary stability tests indicate this is optimal. However, the ideal pH should be experimentally determined.
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Store extracts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Minimize freeze-thaw cycles.
Q3: What are the common degradation products I should look for?
While specific degradation products for 3,5,6-trichloro-4-hydroxypicolinic acid are not documented, potential degradation pathways could involve:
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Decarboxylation: Loss of the carboxylic acid group to form a trichlorohydroxypyridine.
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Dehalogenation: Removal of one or more chlorine atoms.
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Oxidation: Formation of quinone-like structures or ring-opening products.
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Hydrolysis: Under harsh conditions, cleavage of the pyridine ring might occur.
It is advisable to use a non-specific, high-resolution mass spectrometry method to screen for potential degradation products in stressed samples.
Troubleshooting Guides
Issue 1: Low Analyte Recovery After Sample Extraction
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation due to pH | Buffer the sample to a mildly acidic pH (e.g., 4-6) before extraction. Perform a pH stability study by incubating the analyte at different pH values and analyzing for degradation. | Many phenolic and carboxylic acid compounds are more stable in slightly acidic conditions which suppress ionization and inhibit base-catalyzed hydrolysis.[1] |
| Thermal Degradation | Use extraction techniques that do not require high temperatures, such as solid-phase extraction (SPE) or a QuEChERS-based method at room temperature. If evaporation is necessary, use a gentle stream of nitrogen at a low temperature. | Elevated temperatures can accelerate the rate of degradation reactions. |
| Oxidative Degradation | Add an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the sample before extraction. Purge the sample with nitrogen or argon. | Antioxidants can scavenge free radicals and prevent oxidative degradation of the phenolic hydroxyl group. |
| Incomplete Extraction | Optimize the extraction solvent polarity and pH. For a picolinic acid derivative, a polar organic solvent or a mixture with acidified water is likely to be effective. Ensure thorough mixing and sufficient extraction time. | The solubility and partitioning of the analyte are highly dependent on the solvent and pH. |
Issue 2: Inconsistent Results Between Replicate Injections
| Potential Cause | Troubleshooting Step | Rationale |
| On-instrument Degradation | Ensure the mobile phase is degassed and fresh. Check for compatibility of the mobile phase with the analyte. If using mass spectrometry, check for in-source degradation. | Reactive components in the mobile phase or harsh conditions in the analytical instrument can cause degradation. |
| Photodegradation in Autosampler | Use amber autosampler vials or a cooled autosampler with light protection. | Prolonged exposure to light in the autosampler can lead to photodegradation. |
| Adsorption to Vials/Tubing | Use silanized glass vials or polypropylene vials. Prime the HPLC system thoroughly. | Active sites on glass surfaces or tubing can adsorb the analyte, leading to variable injection amounts. |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Picolinic Acid Herbicides from Water Samples
This protocol is adapted from methods for other picolinic acid herbicides and should be optimized for 3,5,6-trichloro-4-hydroxypicolinic acid.[4][5]
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Sample Pre-treatment:
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To a 100 mL water sample, add a suitable internal standard.
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Adjust the sample pH to approximately 3 with a dilute acid (e.g., formic acid).
-
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SPE Cartridge Conditioning:
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Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg) by passing 2 mL of methanol followed by 2 mL of acidified water (pH 3). Do not let the cartridge go dry.
-
-
Sample Loading:
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Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
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Wash the cartridge with 2 mL of acidified water to remove polar interferences.
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Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
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Elute the analyte with 2 x 1.5 mL of a suitable organic solvent (e.g., acetonitrile or methanol).
-
-
Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC analysis.
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Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This is a general starting point for the analysis of picolinic acid derivatives.
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Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
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Mass Spectrometry Detection: Electrospray ionization (ESI) in negative ion mode is likely suitable for a deprotonated carboxylic acid. Monitor for the [M-H]⁻ ion.
Visualizations
Caption: Hypothesized degradation pathways for 3,5,6-trichloro-4-hydroxypicolinic acid.
Caption: General experimental workflow for the analysis of 3,5,6-trichloro-4-hydroxypicolinic acid.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. affinisep.com [affinisep.com]
- 5. affinisep.com [affinisep.com]
Technical Support Center: LC-MS/MS Analysis of 3,5,6-trichloro-4-hydroxypicolinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of 3,5,6-trichloro-4-hydroxypicolinic acid.
Troubleshooting Guides
This section addresses common issues experienced during the analysis of 3,5,6-trichloro-4-hydroxypicolinic acid, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing significant signal suppression for my analyte in soil or water samples compared to the standard in a pure solvent?
A1: Signal suppression is a common matrix effect in LC-MS/MS analysis and can be caused by co-eluting endogenous matrix components that interfere with the ionization of the target analyte.[1][2] In soil and water samples, these interfering components can include humic acids, fulvic acids, and various inorganic salts.[3]
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[1] For soil samples, a common approach involves extraction with a basic solution (e.g., 0.5N KOH in 10% KCl) followed by acidification and liquid-liquid extraction (LLE) with a solvent like chloroform.[1] For water samples, solid-phase extraction (SPE) using cartridges like graphitized carbon-based or polymer-based sorbents can effectively remove interferences.[4]
-
Optimize Chromatographic Separation: Ensure that the analyte is chromatographically resolved from the bulk of the matrix components. This can be achieved by adjusting the gradient elution profile, changing the mobile phase composition, or using a different stationary phase.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[5] However, this approach may compromise the method's sensitivity, so it's a trade-off that needs to be evaluated based on the required limit of quantification.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate compensation during data analysis.[6]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for signal suppression or enhancement.
Q2: My analyte recovery is inconsistent across different sample batches. What could be the cause?
A2: Inconsistent recovery can be due to variability in the sample matrix, inefficiencies in the extraction process, or analyte degradation.
Troubleshooting Steps:
-
Evaluate Extraction Efficiency: Perform recovery experiments by spiking a known amount of the analyte into blank matrix samples before and after the extraction process. This will help to differentiate between extraction losses and matrix-induced signal suppression.
-
Ensure pH Control: The extraction efficiency of acidic compounds like 3,5,6-trichloro-4-hydroxypicolinic acid is highly dependent on the pH of the extraction solvent. Ensure consistent and optimal pH throughout the sample preparation process. For example, the extraction from soil is often performed under basic conditions to deprotonate the acid, followed by acidification to protonate it for subsequent extraction into an organic solvent.[1]
-
Check for Analyte Stability: Assess the stability of the analyte in the sample matrix and in the final extract under the storage conditions used. Analyte degradation can lead to lower and more variable recoveries.
-
Homogenize Samples Thoroughly: In solid matrices like soil, ensure that the samples are thoroughly homogenized to ensure that the portion taken for analysis is representative of the entire sample.
Q3: I am observing significant peak tailing for 3,5,6-trichloro-4-hydroxypicolinic acid. How can I improve the peak shape?
A3: Peak tailing for acidic analytes can be caused by interactions with active sites on the column or other components of the LC system.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., using formic acid) to keep the carboxylic acid group of the analyte protonated. This will minimize secondary interactions with the stationary phase.
-
Use a High-Purity Stationary Phase: Employ a high-quality, end-capped C18 column to minimize silanol interactions.
-
Clean the LC System: Contaminants in the LC system, particularly in the injector or column, can lead to peak tailing. Flush the system with a strong solvent.
-
Consider a Different Stationary Phase: If peak shape issues persist, consider a different stationary phase, such as one with a polar-embedded group, which can sometimes provide better peak shape for acidic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of matrix effects for 3,5,6-trichloro-4-hydroxypicolinic acid in environmental samples?
A1: The primary cause of matrix effects for this analyte in environmental samples is the presence of co-eluting organic matter (like humic and fulvic acids in soil and water) and inorganic salts.[3] These substances can interfere with the desolvation and ionization of the analyte in the electrospray ionization (ESI) source, leading to either suppression or enhancement of the signal.[2]
Q2: How can I quantitatively assess the matrix effect for my samples?
A2: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration.[7] The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Spiked Extract) / (Peak Area in Pure Solvent)
-
An MF < 1 indicates signal suppression.
-
An MF > 1 indicates signal enhancement.
-
An MF = 1 indicates no matrix effect.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the accurate quantification of 3,5,6-trichloro-4-hydroxypicolinic acid?
A3: While not strictly mandatory in all cases, the use of a SIL-IS is highly recommended for the most accurate and precise quantification, especially when dealing with complex and variable matrices.[6] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thereby providing reliable correction for matrix effects.
Q4: What are the typical sample preparation methods for analyzing 3,5,6-trichloro-4-hydroxypicolinic acid in soil and water?
A4:
-
Soil: A common method involves extraction with a basic solution (e.g., 0.5N KOH in 10% KCl) to deprotonate the acidic analyte and bring it into solution. The sample is then centrifuged, and an aliquot of the supernatant is acidified (e.g., with sulfuric acid to pH < 1.5). This is followed by liquid-liquid extraction (LLE) with an organic solvent like chloroform to isolate the protonated analyte. The organic extract is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.[1]
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Water: Solid-phase extraction (SPE) is a widely used technique. The water sample is passed through an SPE cartridge (e.g., graphitized carbon-based) that retains the analyte. After washing the cartridge to remove interferences, the analyte is eluted with a suitable solvent (e.g., a mixture of methylene chloride and methanol). The eluate is then evaporated and reconstituted for analysis.[4]
Q5: What are the recommended LC-MS/MS parameters for the analysis of 3,5,6-trichloro-4-hydroxypicolinic acid?
A5: This analyte is an acidic compound and is typically analyzed in negative ion mode using electrospray ionization (ESI).
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Liquid Chromatography: A reversed-phase C18 column is commonly used. The mobile phase typically consists of a gradient of water and acetonitrile or methanol, with an acidic modifier like formic acid to ensure the analyte is in its protonated form for good chromatographic retention and peak shape.
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Mass Spectrometry: In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is monitored as the precursor ion. Multiple reaction monitoring (MRM) is used for quantification, where the precursor ion is fragmented, and a specific product ion is monitored.
Data Presentation
Table 1: Representative Analyte Response in Different Matrices Compared to a Pure Standard
| Matrix | Analyte Concentration (pg on column) | Average Response (Area Counts) | Repeatability (RSD %) | Matrix Effect (Relative to Water) |
| Water | ~20 | 15,000 | <15% | 100% (Reference) |
| Silt Loam Soil Extract | ~20 | 12,500 | <15% | 83.3% (Suppression) |
| Clay Loam Soil Extract | ~20 | 11,000 | <15% | 73.3% (Suppression) |
| Sandy Loam Soil Extract | ~20 | 13,800 | <15% | 92.0% (Slight Suppression) |
Data is illustrative and based on trends observed in the analysis of acidic herbicides in soil matrices.[1] Actual values will vary depending on the specific matrix, sample preparation method, and instrument conditions.
Experimental Protocols
Protocol 1: Extraction and Cleanup of 3,5,6-trichloro-4-hydroxypicolinic acid from Soil (Adapted from Agilent Application Note 5989-5433EN[1])
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Extraction:
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Weigh 20 g of soil into a centrifuge tube.
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Add 50 mL of 0.5N KOH in 10% KCl solution.
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Shake vigorously to mix.
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Place in a boiling water bath for 15 minutes.
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Shake on a horizontal shaker for 15 minutes.
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Centrifuge at 1200-1500 rpm for 15 minutes.
-
-
Acidification:
-
Transfer a 3.0 mL aliquot of the supernatant to a new centrifuge tube.
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Add 150 µL of 12 N sulfuric acid.
-
Vortex and confirm the pH is below 1.5.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of chloroform to the acidified extract.
-
Vortex for 30 seconds and centrifuge at 3000 rpm for 2 minutes.
-
Transfer the lower chloroform layer to a clean tube.
-
Repeat the chloroform extraction two more times, combining the extracts.
-
-
Concentration and Reconstitution:
-
Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen.
-
Immediately reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water) for LC-MS/MS analysis.
-
Visualizations
References
- 1. youngin.com [youngin.com]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3,5,6-trichloro-4-hydroxypicolinic Acid Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the stability of 3,5,6-trichloro-4-hydroxypicolinic acid stock solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
Issue: My 3,5,6-trichloro-4-hydroxypicolinic acid stock solution is showing signs of degradation (e.g., color change, precipitation, loss of activity). What are the potential causes and how can I fix it?
Degradation of your stock solution can be attributed to several factors, primarily photodegradation, hydrolysis, and thermal stress. Below is a step-by-step guide to troubleshoot and mitigate these issues.
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Light Exposure (Photodegradation):
-
Is your stock solution exposed to light? 3,5,6-trichloro-4-hydroxypicolinic acid, like its close structural analog 3,5,6-trichloro-2-pyridinol (TCP), is susceptible to photodegradation, especially when exposed to UV light.[1] Other picolinic acid herbicides are also known to degrade in the presence of light.[2]
-
Solution:
-
Store the stock solution in amber vials or wrap the container with aluminum foil to protect it from light.
-
Minimize exposure to ambient light during handling and preparation.
-
-
-
pH of the Solution (Hydrolysis):
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What is the pH of your solvent? The stability of many herbicides is pH-dependent. For instance, the photodegradation rate of the related compound TCP increases with pH, reaching a maximum at pH 5 and above.[3] Hydrolysis of some herbicides is also more rapid at alkaline pH.
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Solution:
-
Prepare stock solutions in a buffer system to maintain a stable pH.
-
Based on data for the analog TCP, a slightly acidic to neutral pH (around 5-7) may be optimal for minimizing photodegradation. However, the optimal pH for preventing hydrolysis of 3,5,6-trichloro-4-hydroxypicolinic acid should be determined empirically.
-
-
-
Storage Temperature (Thermal Degradation):
-
At what temperature are you storing your stock solution? Picolinic acid and its derivatives can be susceptible to thermal degradation at elevated temperatures.[4]
-
Solution:
-
Store stock solutions at low temperatures. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended.
-
For long-term storage (months to years), freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
-
-
Solvent Choice:
-
What solvent are you using? The choice of solvent can impact the stability of pyridine carboxylic acids. Both protic (e.g., water, ethanol) and aprotic (e.g., DMSO, acetone) solvents can influence reactivity.
-
Solution:
-
If using an aqueous solution, ensure the water is of high purity (e.g., HPLC-grade, Milli-Q) to avoid contaminants that could catalyze degradation.
-
For non-aqueous stock solutions, use high-purity, anhydrous solvents. DMSO is a common choice for creating highly concentrated stock solutions that are then diluted into aqueous buffers for experiments.
-
-
dot
Caption: Troubleshooting workflow for unstable stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 3,5,6-trichloro-4-hydroxypicolinic acid?
A1: The choice of solvent depends on the desired concentration and the experimental application.
-
For highly concentrated stock solutions: Anhydrous dimethyl sulfoxide (DMSO) is a good initial choice due to its high solvating power for many organic molecules.
-
For direct use in aqueous biological assays: Preparing a stock solution in a buffered aqueous solution at the desired pH is recommended. Ensure the final concentration of any organic co-solvent (if used for initial dissolution) is compatible with your experimental system.
Q2: At what pH should I prepare my aqueous stock solution?
A2: While specific data for 3,5,6-trichloro-4-hydroxypicolinic acid is limited, studies on the closely related compound 3,5,6-trichloro-2-pyridinol (TCP) show that its photodegradation rate increases with pH, stabilizing at pH 5 and above.[3] Therefore, preparing the solution in a slightly acidic to neutral buffer (pH 5-7) is a reasonable starting point to minimize light-induced degradation. The ionization state of the carboxylic acid and hydroxyl groups will be pH-dependent, which can also affect stability.[5]
Q3: How should I store my stock solution and for how long?
A3: To maximize stability, follow these storage guidelines:
-
Short-term (up to a few weeks): Store at 2-8°C in a light-protected container (amber vial or wrapped in foil).
-
Long-term (months to years): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Always protect from light.
Q4: Can I autoclave my stock solution to sterilize it?
A4: Autoclaving involves high temperatures (typically 121°C), which can lead to thermal degradation of picolinic acid derivatives.[4] It is not recommended to autoclave stock solutions of 3,5,6-trichloro-4-hydroxypicolinic acid. Instead, sterile-filter the solution through a 0.22 µm filter if sterility is required.
Q5: What are the primary degradation pathways for 3,5,6-trichloro-4-hydroxypicolinic acid?
A5: Based on data from structurally similar compounds, the primary degradation pathways are:
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Photodegradation: Breakdown upon exposure to light, particularly UV wavelengths.[1][2]
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Hydrolysis: Chemical decomposition in the presence of water, which can be influenced by pH.[2][5]
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Thermal Degradation: Decomposition at elevated temperatures.[4]
dot
Caption: Primary degradation pathways for the stock solution.
Quantitative Data Summary
The following tables summarize stability data for 3,5,6-trichloro-2-pyridinol (TCP), a close structural analog of 3,5,6-trichloro-4-hydroxypicolinic acid. This data can be used as a proxy to guide experimental design.
Table 1: Effect of pH on the Photodegradation Rate of 3,5,6-trichloro-2-pyridinol (TCP) in Aqueous Solution
| pH | Photodegradation Rate Constant (cm²/mJ) |
| 2.5 | Increases with pH |
| 5.0 | (6.40 ± 0.046) x 10⁻³ |
| > 5.0 | Remains constant |
Data from Shemer et al. (2005) for TCP, a structural analog.[3]
Table 2: Half-life of 3,5,6-trichloro-2-pyridinol (TCP) in the Absence of Light
| Condition | Half-life (days) |
| In soil | 65 to 360 |
| In aqueous solution (pH not specified) | Not specified |
| Biodegradation by C. cladosporioides (pH 6.5, 26.8°C) | Significantly reduced from >40 days to <5 days |
Data compiled from various studies on TCP.[6][7]
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
-
Materials:
-
3,5,6-trichloro-4-hydroxypicolinic acid
-
High-purity water (e.g., HPLC-grade, Milli-Q)
-
Buffer components (e.g., phosphate or citrate salts)
-
Calibrated pH meter
-
Amber volumetric flasks and vials
-
Sterile syringe filter (0.22 µm), if sterility is needed
-
-
Procedure:
-
Weigh the required amount of 3,5,6-trichloro-4-hydroxypicolinic acid in a clean, dry vessel.
-
Prepare the desired buffer solution (e.g., 10 mM phosphate buffer) in high-purity water.
-
Adjust the pH of the buffer to the desired value (e.g., pH 6.0) using a calibrated pH meter.
-
Add a small amount of the buffer to the weighed compound to create a slurry.
-
Gradually add more buffer while sonicating or vortexing until the compound is completely dissolved.
-
Transfer the solution to an amber volumetric flask and bring it to the final volume with the buffer.
-
If sterility is required, filter the solution through a 0.22 µm syringe filter into a sterile amber container.
-
Aliquot the stock solution into single-use amber vials.
-
Store the vials at the appropriate temperature (2-8°C for short-term, -20°C or -80°C for long-term).
-
Protocol 2: Stability Testing of the Stock Solution by HPLC
This protocol outlines a general procedure to assess the stability of your stock solution under different conditions.
-
Preparation of Samples:
-
Prepare your stock solution as described in Protocol 1.
-
Dispense aliquots of the stock solution into several sets of amber and clear vials.
-
Store the vials under different conditions to be tested (e.g., room temperature with light, room temperature in the dark, 4°C in the dark, -20°C in the dark).
-
-
HPLC Analysis:
-
Establish a stability-indicating HPLC method capable of separating the parent compound from potential degradation products. This may involve method development to find the optimal column, mobile phase, and detection wavelength.
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove a vial from each storage condition.
-
Allow the sample to come to room temperature if frozen.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the parent compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time for each storage condition to determine the degradation rate.
-
dot
Caption: Workflow for preparing and testing stock solution stability.
References
- 1. [Products of the photolysis of 3,6-dichloropicolinic acid (the herbicide lontrel) in aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]
- 4. Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]
resolving co-elution problems in chromatographic analysis of picolinic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution problems during the chromatographic analysis of picolinic acid and its isomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My chromatogram shows a broad peak or a peak with a shoulder where picolinic acid should be. How can I confirm if this is a co-elution problem?
Answer: A shoulder on a peak or an asymmetrical peak shape is a strong indicator of co-elution, where two or more compounds elute at or near the same time.[1] To confirm this, you can use the following detector-based methods:
-
Diode Array Detector (DAD/PDA): If you are using a DAD, you can perform a peak purity analysis. The system collects multiple UV spectra across the peak. If all the spectra are identical, the peak is likely pure.[2] If the spectra differ, the system will flag it as impure, indicating co-elution.[1][2]
-
Mass Spectrometry (MS): With an MS detector, you can acquire mass spectra at different points across the eluting peak (peak scanning). If the mass spectra change, it confirms that multiple compounds are present and co-eluting.[1] Isobaric compounds (different compounds with the same mass) can be challenging, but sometimes in-source fragmentation or slight chromatographic separation can still reveal their presence.[3]
Question: I have confirmed co-elution of picolinic acid with an impurity or an isomer. What are the first steps to resolve the peaks using HPLC?
Answer: To resolve co-eluting peaks, you need to alter the chromatographic selectivity, efficiency, or retention.[2][4] Start by systematically adjusting the primary HPLC parameters. The resolution equation highlights that resolution is dependent on the capacity factor (k'), selectivity (α), and efficiency (N).[2][4]
-
Adjust Mobile Phase Strength: Weaken your mobile phase to increase the retention time (increase the capacity factor, k').[1][2] For reversed-phase chromatography, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).[4] An ideal capacity factor is generally between 1 and 5.[1][2]
-
Change Mobile Phase pH: Picolinic acid and its isomers are ionizable compounds.[5] Adjusting the pH of the mobile phase buffer can alter their charge state and dramatically impact their interaction with the stationary phase, thereby improving selectivity.[6]
-
Modify Buffer Concentration: In ion-exchange or mixed-mode chromatography, altering the buffer concentration can influence retention and selectivity.[5]
-
Switch Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different chemical properties and can change the elution order and separation of analytes.[2]
A logical workflow for troubleshooting this issue is outlined below.
Caption: A logical workflow for diagnosing and resolving co-elution issues.
Question: Adjusting the mobile phase didn't work. How does changing the stationary phase help resolve picolinic acid isomers?
Answer: If modifying the mobile phase is insufficient, the next step is to change the stationary phase chemistry to alter selectivity. Picolinic acids are polar and ionizable, making them suitable for several types of columns beyond standard C18.[5][7]
-
Switch to a Different Reversed-Phase Column: Even within reversed-phase columns, different chemistries can provide the necessary selectivity. For example, a Phenyl-Hexyl column offers different (π-π) interactions compared to a C18 column.
-
Use a Mixed-Mode Column: These columns combine reversed-phase and ion-exchange characteristics. A mixed-mode reversed-phase/cation-exchange column can effectively separate isomers of pyridinecarboxylic acid by exploiting small differences in their hydrophobic and ionic properties.[5]
-
Employ Ion-Pair Chromatography: Using an ion-pairing reagent like tetrabutylammonium hydrogen sulfate with a standard C18 column can enhance the retention and resolution of acidic compounds like picolinic acid.[6][8]
Question: My sample is very complex, and I'm still facing co-elution with matrix components. What advanced techniques can I use?
Answer: For highly complex samples where 1D-LC is insufficient, more powerful techniques are required.
-
Two-Dimensional Liquid Chromatography (2D-LC): This technique directs a fraction (heart-cutting) or all fractions (comprehensive) from the first column (first dimension) onto a second, different column (second dimension) for further separation.[9][10] By using two columns with different selectivities (e.g., reversed-phase at different pHs, or different stationary phases), you can resolve peaks that co-elute in the first dimension.[11][12] Multiple heart-cutting 2D-LC is particularly effective for resolving challenging co-elutions in complex mixtures.[11]
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE separates molecules based on their charge and size, making it an excellent alternative to HPLC for polar and charged compounds like picolinic acid.[7] CE-MS has been shown to provide better separation selectivity and symmetrical peak shapes for picolinic and quinolinic acids compared to some HPLC-MS methods where co-elution was observed.[7][13]
Frequently Asked Questions (FAQs)
Question: What is co-elution in chromatography?
Answer: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[1] This prevents accurate identification and quantification of the individual compounds.[1]
Question: Why is the separation of picolinic acid and its isomers (like nicotinic and isonicotinic acid) often challenging?
Answer: Picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid) are structural isomers.[5] They have the same chemical formula and molecular weight, and as polar, zwitterionic compounds, they exhibit very similar physicochemical properties.[5] This makes it difficult to achieve separation using standard chromatographic methods, as they interact similarly with the stationary and mobile phases.[7] Specialized methods, such as mixed-mode chromatography, are often needed to exploit the subtle differences in their ionic and hydrophobic characteristics.[5]
Question: What is a common HPLC setup for analyzing picolinic acid?
Answer: A common and effective setup involves reversed-phase HPLC on a C18 column coupled with UV or fluorescence detection. For fluorescence detection, a post-column derivatization step is often used. For example, picolinic acid can be separated on a C18 column, and the column effluent is then irradiated with UV light in the presence of zinc acetate to produce a fluorescent product, which is then detected.[14][15]
The workflow for such an analysis is depicted below.
Caption: HPLC workflow for picolinic acid with fluorescence detection.
Question: When should I consider chemical derivatization for picolinic acid analysis?
Answer: Chemical derivatization is employed to enhance the detectability and/or improve the chromatographic properties of an analyte. For picolinic acid, derivatization can be useful in two main scenarios:
-
To Enhance Detection Sensitivity: Picolinic acid can be converted into a picolinoyl derivative, which has been shown to provide a 5-10 times higher response in positive mode LC-ESI-MS compared to the underivatized molecule.[16]
-
For GC/MS Analysis: To make picolinic acid suitable for Gas Chromatography (GC), it must be derivatized to become volatile and thermally stable.[7] Picolinyl esters, for instance, are used for the structural determination of fatty acids by GC/MS.[17]
Question: Is a mass spectrometer (MS) necessary for resolving co-elution?
Answer: While not always necessary, a mass spectrometer is an extremely powerful tool for both identifying and resolving co-elution.
-
Identification: MS can confirm if an unresolved peak contains multiple components by revealing different mass-to-charge ratios (m/z) across the peak's profile.[1]
-
Resolution: Even if two compounds are not separated chromatographically, MS can often provide quantitative data by using selected reaction monitoring (SRM) or by extracting ion chromatograms for unique fragment ions of each compound, assuming they don't have identical fragmentation patterns.[16] In cases of isomeric co-elution where fragmentation is similar, energy-resolved tandem MS can sometimes be used to distinguish them.[18]
Quantitative Data Summary
The following tables summarize quantitative data from various methods used in the analysis of picolinic acid and related compounds.
Table 1: Comparison of HPLC Methods for Picolinic Acid Analysis
| Parameter | Method 1: Ion-Pair HPLC[6][8] | Method 2: Reversed-Phase HPLC with Post-Column Derivatization[14][15] | Method 3: Mixed-Mode HPLC for Isomers[5] |
| Stationary Phase | C18 Reversed-Phase | Capcell Pak C18 | Coresep 100 (Mixed-Mode RP/Cation-Exchange) |
| Mobile Phase | 1 mM TBAHS, 30 mM phosphate buffer, 2% Methanol, pH 8 | 0.1 M Sodium Phosphate (pH 3.0), 3.0 mM Zinc Acetate, 3.5 mM Trimethylamine | 5% Acetonitrile, 0.15% H3PO4 |
| Flow Rate | 0.8 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection | UV at 265 nm | Fluorescence (Ex: 336 nm, Em: 448 nm) | UV at 275 nm |
| Retention Time (Picolinic Acid) | Not specified | ~6.5 min | ~3.5 min (approx.) |
| Key Advantage | High specificity and sensitivity for biological fluids. | High sensitivity and stable retention time. | Excellent separation of picolinic, nicotinic, and isonicotinic acids. |
Table 2: CE-MS/MS Parameters for Picolinic Acid (PA) and Quinolinic Acid (QA) Analysis[13]
| Parameter | Value |
| Capillary | Quaternary Ammonium Coated Capillary |
| Mass Spectrometer Mode | Multiple Reaction Monitoring (MRM), Positive Ion |
| Fragmentor Voltage (PA) | 90 V |
| Collision Energy (PA) | 10 V |
| Fragmentor Voltage (QA) | 135 V |
| Collision Energy (QA) | 20 V |
| LOD (PA in artificial CSF) | 0.02 µM |
| LOD (QA in artificial CSF) | 0.4 µM |
Detailed Experimental Protocols
Protocol 1: HPLC with Post-Column Fluorescence Detection
This protocol is adapted from a method for the fluorometric determination of picolinic acid in human serum.[14][15]
-
Sample Preparation (Human Serum):
-
Deproteinize the serum sample using perchloric acid.
-
Neutralize with potassium hydroxide.
-
Centrifuge and dilute the supernatant with the mobile phase.
-
-
Chromatographic System:
-
HPLC System: Standard HPLC pump, sample injector with a 100 µL loop.
-
Column: Capcell Pak C18 (5 µm, 4.6 mm x 250 mm).[14]
-
Mobile Phase: 0.1 mol/L sodium phosphate solution (adjusted to pH 3.0) containing 3.0 mmol/L zinc acetate and 3.5 mmol/L trimethylamine.[14][15]
-
Back Pressure Tube: Attach a 0.4 m x 0.13 mm i.d. tube after the photoreaction tube to stabilize retention time.[14][15]
-
-
Post-Column Reaction and Detection:
-
Quantification:
Protocol 2: Separation of Pyridinecarboxylic Acid Isomers by Mixed-Mode Chromatography
This protocol is based on a method for separating picolinic, nicotinic, and isonicotinic acids.[5]
-
Sample Preparation:
-
Dissolve standards or samples in a suitable solvent (e.g., mobile phase or water/ACN mixture). A concentration of 0.3 mg/mL is suggested.
-
-
Chromatographic System:
-
HPLC System: Standard HPLC with UV detector.
-
Column: Coresep 100 (core-shell mixed-mode reversed-phase/cation-exchange), 4.6 x 150 mm.
-
Mobile Phase: 5% Acetonitrile (ACN) with 0.15% Phosphoric Acid (H3PO4) in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 1 µL.
-
-
Detection:
-
Detector: UV detector.
-
Wavelength: 275 nm.
-
-
Expected Outcome:
-
This method effectively separates the three isomers based on differences in their hydrophobic and ionic properties, providing distinct peaks for each compound. Retention is controlled by the acetonitrile concentration, buffer pH, and buffer concentration.[5]
-
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. feradical.utsa.edu [feradical.utsa.edu]
- 14. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,5,6-Trichloro-4-hydroxypicolinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,5,6-trichloro-4-hydroxypicolinic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude 3,5,6-trichloro-4-hydroxypicolinic acid.
Issue 1: Low Purity After Initial Purification Attempt
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete removal of neutral impurities | Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and extract with an aqueous basic solution (e.g., sodium bicarbonate, sodium hydroxide). The desired product will move to the aqueous layer as its salt, leaving neutral impurities in the organic layer.[1][2][3][4] | Increased purity by separating the acidic product from non-acidic contaminants. |
| Co-precipitation of acidic impurities | After acid-base extraction, slowly acidify the aqueous layer to a specific pH to selectively precipitate the target compound. Different picolinic acid derivatives may have slightly different pKa values. | Fractional precipitation may yield a purer product by leaving more acidic or less acidic impurities in the solution. |
| Ineffective recrystallization solvent | Re-evaluate the recrystallization solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] Consider mixed solvent systems (e.g., ethanol/water, methanol/water).[7] | Improved crystal formation and better exclusion of impurities from the crystal lattice. |
| Presence of chlorinated byproducts | Consider a multi-step purification approach, combining acid-base extraction with recrystallization. For persistent impurities, preparative chromatography (e.g., HPLC, column chromatography) may be necessary. | Enhanced separation of structurally similar chlorinated impurities. |
Issue 2: Poor Crystal Formation or Oiling Out During Recrystallization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solution is not saturated | Evaporate some of the solvent to increase the concentration of the product. | The solution will become supersaturated upon cooling, promoting crystal growth. |
| Cooling is too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out.[8] | Formation of larger, purer crystals. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5] | Provides a nucleation site for crystal growth to begin. |
| Inappropriate solvent | If the compound "oils out," it may be due to a low melting point or high solubility in the chosen solvent. Try a different solvent or a solvent pair. For instance, dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes turbid.[7] | The compound should precipitate as a solid instead of an oil. |
Issue 3: Low Yield After Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product loss during transfers | Minimize the number of transfers between flasks. Ensure all vessels are rinsed with the mother liquor to recover any remaining crystals. | Reduced mechanical loss of the product. |
| Excessive washing of crystals | Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product. | Higher recovery of the purified product. |
| Product remains in the mother liquor | Cool the filtrate for an extended period to maximize crystal formation. The mother liquor can also be concentrated and cooled again to obtain a second crop of crystals, which should be checked for purity. | Increased overall yield. |
| Incomplete precipitation during acid-base extraction | Ensure the pH of the aqueous solution is sufficiently acidic to fully protonate and precipitate the carboxylic acid. Check the pH with a pH meter or pH paper. | Complete precipitation of the product from the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3,5,6-trichloro-4-hydroxypicolinic acid?
A1: Based on the synthesis of the related compound Picloram (4-amino-3,5,6-trichloropicolinic acid), which involves chlorination of picolinic acid, common impurities may include:
-
Under-chlorinated picolinic acids: Picolinic acid derivatives with fewer than three chlorine atoms.
-
Isomers: Different positional isomers of trichlorinated picolinic acid.
-
Starting materials: Unreacted picolinic acid or other precursors.
-
Byproducts from side reactions: For example, hexachlorobenzene has been identified as a potential impurity in Picloram production.[9] Another potential impurity is a derivative where a chlorine atom is substituted by a hydroxyl group.
Q2: What is the principle behind using acid-base extraction for purification?
A2: Acid-base extraction separates compounds based on their acidic or basic properties.[2] 3,5,6-trichloro-4-hydroxypicolinic acid is a carboxylic acid. In the presence of a base (like sodium bicarbonate), it deprotonates to form a water-soluble salt. This allows it to be extracted from an organic solvent into an aqueous basic solution, leaving neutral organic impurities behind in the organic layer.[4] Subsequently, adding a strong acid to the aqueous layer reprotonates the carboxylate, causing the purified product to precipitate out of the aqueous solution.[1][3]
Q3: Which solvents are recommended for recrystallization?
A3: The choice of solvent is critical and may require some experimentation. Based on the solubility of related compounds, good starting points include:
-
Single solvents: Methanol or ethanol.[10]
-
Mixed solvents: A combination of a solvent in which the compound is soluble (e.g., ethanol, methanol) and a solvent in which it is less soluble (e.g., water) can be effective.[7] The ideal ratio is determined experimentally by dissolving the crude product in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until turbidity appears.
Q4: How can I assess the purity of my final product?
A4: The purity of 3,5,6-trichloro-4-hydroxypicolinic acid can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity and identifying impurities. A reversed-phase C18 column with a mobile phase of acidified water and acetonitrile is a common setup for analyzing picolinic acid derivatives.[11][12]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude 3,5,6-trichloro-4-hydroxypicolinic acid in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated product will be in the upper aqueous layer as its sodium salt. Drain the lower organic layer, which contains neutral impurities.
-
Washing: Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add a strong acid, such as concentrated hydrochloric acid, dropwise while stirring until the solution is acidic (pH ~1-2). The purified product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum.
Protocol 2: Purification by Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent (e.g., methanol) in which the compound has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. safrole.com [safrole.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. Picloram (Ref: X 159868) [sitem.herts.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Plant Resistance to 3,5,6-trichloro-4-hydroxypicolinic Acid Herbicides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing plant resistance to 3,5,6-trichloro-4-hydroxypicolinic acid, a synthetic auxin herbicide commonly known as picloram.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments on picloram resistance.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in whole-plant bioassays | Environmental variability (light, temperature, moisture) | Ensure uniform growing conditions for all plants. Use a controlled environment chamber if possible. |
| Genetic variability within plant populations | Use seeds from a well-characterized, homozygous susceptible and resistant biotype for comparison. | |
| Improper herbicide application | Calibrate spray equipment carefully to ensure a uniform application rate. Ensure consistent spray volume and pressure.[1] | |
| No clear dose-response relationship | Herbicide concentration range is too narrow or too wide | Conduct a preliminary range-finding experiment to determine the appropriate dose range that captures the full response from 0% to 100% effect. |
| Sub-optimal plant health | Ensure plants are healthy and actively growing at the time of herbicide application to ensure proper uptake and translocation. | |
| Incorrect statistical analysis | Use a non-linear regression model (e.g., log-logistic) to analyze dose-response data. | |
| Difficulty in identifying target-site mutations | Poor quality DNA or RNA | Use a robust nucleic acid extraction protocol and check the quality and quantity of the extracted material before proceeding. |
| Inappropriate PCR primers | Design primers based on conserved regions of the target genes (e.g., TIR1/AFB, Aux/IAA) from related species. | |
| Low frequency of the resistance allele | Use a more sensitive detection method, such as deep sequencing, to identify rare mutations. | |
| Variable results in metabolic assays (Cytochrome P450) | Inconsistent enzyme activity in plant extracts | Standardize the plant growth and harvesting conditions. Perform extractions quickly and on ice to minimize protein degradation. |
| Presence of interfering compounds in the extract | Partially purify the enzyme extract using methods like ammonium sulfate precipitation or gel filtration. | |
| Substrate concentration not optimal | Determine the optimal substrate concentration for the assay through a substrate kinetics experiment. |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of plant resistance to picloram?
Plants can develop resistance to picloram through two main mechanisms:
-
Target-Site Resistance (TSR): This involves mutations in the genes encoding the auxin receptors (TIR1/AFB family proteins) or co-receptors (Aux/IAA proteins).[2][3] These mutations prevent the herbicide from binding effectively to its target, thus disrupting the downstream signaling pathway that leads to plant death.
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. Common NTSR mechanisms include:
-
Enhanced metabolism: Increased activity of enzymes, such as cytochrome P450 monooxygenases, that detoxify the herbicide.[2][3]
-
Reduced translocation: Alterations in the plant's vascular system that limit the movement of the herbicide to its site of action in the meristematic tissues.
-
Sequestration: The herbicide is moved into cellular compartments, like the vacuole, where it cannot interact with its target.
-
2. How can I confirm if a weed population is resistant to picloram?
Confirmation of picloram resistance typically involves a multi-step process:
-
Whole-Plant Bioassay: Grow suspected resistant and known susceptible plants in a controlled environment and apply a range of picloram doses to determine the level of resistance. A significant shift in the dose-response curve of the suspected population compared to the susceptible one indicates resistance.[4]
-
Seed-Based Assays: Petri dish assays with picloram-containing media can be a rapid initial screening method to assess germination and seedling growth inhibition.[1]
-
Molecular Analysis: If resistance is confirmed, further molecular studies can be conducted to identify the underlying mechanism (TSR or NTSR).
3. What is a discriminating dose and how do I determine it?
A discriminating dose is a single herbicide concentration that effectively kills susceptible individuals but allows resistant individuals to survive. It is determined from a dose-response assay and is a crucial tool for screening large numbers of plants for resistance.
4. My control (susceptible) plants are showing some tolerance to the herbicide. What could be the reason?
Several factors could contribute to unexpected tolerance in susceptible plants:
-
Environmental Stress: Plants under stress (e.g., drought, extreme temperatures) may be less susceptible to herbicides.
-
Plant Growth Stage: The susceptibility of plants to herbicides can vary with their growth stage. Younger, actively growing plants are generally more susceptible.
-
Herbicide Degradation: The herbicide may have degraded due to improper storage or preparation of the spray solution.
5. How can I investigate if metabolic detoxification is the cause of resistance?
To investigate metabolic resistance, you can perform the following experiments:
-
Synergist Studies: Apply picloram with and without a known inhibitor of cytochrome P450s (e.g., malathion or piperonyl butoxide). If the resistance is overcome in the presence of the synergist, it suggests that enhanced metabolism is the mechanism.
-
Metabolite Analysis: Use radiolabeled picloram ([¹⁴C]-picloram) to track its uptake, translocation, and metabolism in both resistant and susceptible plants. Analyze plant extracts using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify picloram and its metabolites.
Data Presentation
Table 1: Quantitative Levels of Resistance to Auxinic Herbicides in Selected Weed Species
| Weed Species | Herbicide | Resistance Level (Fold-Resistance) | Reference |
| Sinapis arvensis (Wild Mustard) | Picloram | >100 | Jugulam et al. (2005) |
| Sinapis arvensis (Wild Mustard) | Dicamba | 104 | Heap and Morrison (1992)[5] |
| Kochia scoparia (Kochia) | Dicamba | >1000 | Cranston et al. (2001) |
| Galium spurium (False Cleavers) | Fluroxypyr | 15-25 | Van Eerd et al. (2004) |
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the level of resistance in a suspected weed population compared to a known susceptible population.
Materials:
-
Seeds of suspected resistant and known susceptible plant populations.
-
Pots (10 cm diameter) filled with a standard potting mix.
-
Controlled environment growth chamber or greenhouse.
-
Technical grade 3,5,6-trichloro-4-hydroxypicolinic acid (picloram).
-
Appropriate solvents and adjuvants for herbicide formulation.
-
Calibrated laboratory spray chamber.
Methodology:
-
Plant Growth:
-
Sow seeds of both resistant and susceptible populations in pots.
-
After emergence, thin seedlings to a uniform number per pot (e.g., 4 plants/pot).
-
Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Water and fertilize as needed to ensure healthy, active growth.
-
-
Herbicide Application:
-
When plants reach the 2-4 true leaf stage, apply picloram at a range of doses. A typical dose range might be 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.
-
Use a calibrated laboratory spray chamber to ensure uniform application.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 21 days), visually assess plant injury on a scale of 0% (no injury) to 100% (plant death).
-
Harvest the above-ground biomass and record the fresh or dry weight.
-
Analyze the data using a non-linear regression model to determine the herbicide dose required to cause 50% growth reduction (GR₅₀) for each population.
-
The resistance factor (RF) is calculated as: RF = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population).
-
Petri Dish Germination Assay
This is a rapid screening method to assess the effect of picloram on seed germination and early seedling growth.
Materials:
-
Seeds of suspected resistant and known susceptible plant populations.
-
Sterile petri dishes (9 cm diameter).
-
Filter paper.
-
Technical grade picloram.
-
Agar or a suitable gelling agent.
Methodology:
-
Preparation of Herbicide Media:
-
Prepare a stock solution of picloram in an appropriate solvent.
-
Prepare a series of dilutions to achieve the desired final concentrations in the agar medium.
-
Add the herbicide solutions to molten agar (cooled to ~45°C) and pour into petri dishes.
-
-
Seed Plating and Incubation:
-
Place a sterile filter paper on the solidified agar in each petri dish.
-
Place a known number of seeds (e.g., 25) on the filter paper in each dish.
-
Seal the petri dishes with parafilm and incubate in a growth chamber under controlled conditions.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-14 days), count the number of germinated seeds.
-
Measure the root and shoot length of the seedlings.
-
Compare the germination percentage and seedling growth between the resistant and susceptible populations across the different herbicide concentrations.
-
Visualizations
Caption: Auxin signaling pathway and mechanisms of resistance to picloram.
Caption: Experimental workflow for investigating picloram resistance.
Caption: Logical flowchart for troubleshooting poor herbicide efficacy.
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 3,5,6-Trichloro-4-Hydroxypicolinic Acid
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different analytical requirements.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile/derivatized compounds based on boiling point and mass-to-charge ratio. | Separation based on polarity, with highly selective and sensitive detection by mass spectrometry. |
| Sample Preparation | Typically involves dissolution and filtration. | May require derivatization to increase volatility and thermal stability.[1] | Often requires protein precipitation and filtration for biological samples.[2] |
| Selectivity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information based on fragmentation patterns. | Very High; utilizes specific precursor-product ion transitions for unambiguous identification and quantification.[3] |
| Sensitivity | Generally in the µg/mL to high ng/mL range. | High sensitivity, often in the low ng/mL to pg/mL range, especially with negative-ion chemical ionization.[4] | Highest sensitivity, capable of reaching pg/mL to fg/mL levels. |
| Linearity Range | Typically wide, but may be limited by detector saturation at high concentrations. | Good linearity over a defined concentration range.[4] | Excellent linearity over a wide dynamic range.[2] |
| LOD/LOQ | Higher compared to mass spectrometry-based methods. | Low, with a reported limit of detection for a similar compound at 0.5 ng/mL.[4] | Very low, with a reported limit of quantification for a similar compound at 0.25 µmol/L.[2] |
| Accuracy & Precision | Good, with recovery typically within 98-102% and RSD <2%. | Good, with acceptable recovery and precision. | Excellent, with high accuracy and precision due to the use of internal standards. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are proposed starting protocols for each technique, which should be optimized for the specific application.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for routine analysis where high sensitivity is not a primary requirement.
-
Instrumentation: Agilent 1100 HPLC system or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.0 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (pH 2).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of 3,5,6-trichloro-4-hydroxypicolinic acid.
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, particularly for volatile or derivatized analytes.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a suitable ionization source (e.g., negative-ion chemical ionization).[4]
-
Derivatization: The analyte is derivatized with a reagent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide to increase its volatility.[4]
-
Column: A capillary column suitable for the separation of derivatized organic acids.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from matrix components.
-
Ionization: Negative-Ion Chemical Ionization (NICI) can provide high sensitivity for halogenated compounds.[4]
-
Mass Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for bioanalytical studies and applications requiring the highest sensitivity and selectivity.[6]
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.[3]
-
Column: A suitable reversed-phase or HILIC column (e.g., X-Bridge Glycan BEH Amide, 100 × 2.1 mm, 2.5 μm).[2]
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile containing a small percentage of formic acid to improve ionization.[2][6]
-
Flow Rate: 0.3 mL/min.[2]
-
Ionization: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte.
-
Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Sample Preparation: For biological samples, a protein precipitation step using acetonitrile is typically employed, followed by centrifugation and filtration of the supernatant.[2]
Method Validation Parameters
A comprehensive validation of the chosen analytical method should be performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[7] The following parameters should be evaluated:
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | A linear relationship between concentration and response should be demonstrated, with a correlation coefficient (r²) > 0.99.[8] |
| Range | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy | The closeness of test results to the true value, typically expressed as percent recovery (e.g., 98-102%). |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should be assessed, with a relative standard deviation (RSD) of <2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. |
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: Workflow for analytical method validation.
References
- 1. s4science.at [s4science.at]
- 2. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajprui.com [ajprui.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Triclopyr and Picloram for Woody Plant Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal efficacy of triclopyr and picloram, two widely used systemic herbicides for the management of broadleaf weeds and woody plants. This document summarizes their mechanisms of action, presents comparative experimental data, and details the methodologies of key studies to aid in the informed selection and application of these compounds in research and vegetation management programs.
Introduction
Triclopyr and picloram are both pyridine-based herbicides that act as synthetic auxins, disrupting plant growth processes.[1][2] While they share a similar mode of action, they exhibit differences in their target species spectrum, soil persistence, and mobility, making them suitable for different application scenarios. Often, they are used in combination to achieve a broader spectrum of control and enhanced efficacy.[1][2]
Mechanism of Action
Both triclopyr and picloram mimic the plant hormone auxin, leading to uncontrolled and disorganized cell growth, ultimately causing plant death.[3] They are absorbed through the foliage and roots and translocated throughout the plant.[1]
The signaling pathway for synthetic auxins like triclopyr and picloram involves their binding to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1). This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that control cell division, elongation, and differentiation. The sustained and unregulated activation of these pathways by synthetic auxins disrupts normal plant development.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Comparative Efficacy Data
The relative efficacy of triclopyr and picloram can vary depending on the target woody plant species, application rate, and environmental conditions. The following tables summarize quantitative data from comparative studies.
Table 1: Efficacy of Triclopyr vs. Picloram on Huisache (Vachellia farnesiana)
| Herbicide | Application Rate ( kg/ha ) | Application Method | Defoliation (%) | Citation |
| Triclopyr | 1.12 | Foliar | 51 - 83 | [4] |
| Picloram | 1.12 | Foliar | 97 - 100 | [4] |
| Triclopyr | 2.24 | Soil + Foliar | Not significantly different from Picloram at 1.12 kg/ha | [4] |
Table 2: Efficacy of Triclopyr and Picloram on Honey Mesquite (Prosopis glandulosa)
| Herbicide/Mixture | Application Rate ( kg/ha ) | Canopy Reduction (%) | Plant Mortality (%) | Citation |
| Triclopyr ester | 0.56 | - | Similar to Picloram + 2,4,5-T | |
| Picloram + Triclopyr (1:1) | 0.28 + 0.28 | - | 49 | [5] |
| Clopyralid + Triclopyr (1:1) | 0.28 + 0.28 | - | Significantly higher than either alone | [5] |
| Picloram | - | - | 44 (average) | [6] |
Table 3: Efficacy of Triclopyr and Picloram Combinations on Various Woody Species
| Herbicide Mixture | Target Species | Application Method | Efficacy | Citation |
| Triclopyr + Picloram | Blackberry, Gorse, Sweet Briar | Foliar Spray | Good results at 1:100 to 1:150 dilution | [7] |
| Triclopyr + Picloram | Pinus contorta | Aerial Broadcast | 66% mortality | [8] |
| Triclopyr + Picloram + Dicamba | Pinus contorta | Aerial Broadcast | 89% mortality | [8] |
| Triclopyr-ester | Loblolly Pine (hardwood control) | Cut-stump | Highest pine diameter and stem volume | [9] |
| Picloram | Loblolly Pine (hardwood control) | Cut-stump | Highest pine survival, height, and total volume | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of herbicide efficacy studies. Below are summaries of protocols used in key comparative experiments.
Greenhouse Foliar and Soil Application Trial (Adapted from Bovey et al., 1979)
This protocol outlines a greenhouse experiment to compare the efficacy of herbicides on young woody plants.
Caption: Workflow for a greenhouse herbicide efficacy trial.
Experimental Details:
-
Plant Material: Greenhouse-grown huisache seedlings.
-
Treatments: The triethylamine salt of triclopyr and the potassium salt of picloram were applied as soil, foliar, and soil-plus-foliar treatments.
-
Application Rates: Herbicides were applied at rates of 1.12 and 2.24 kg/ha .
-
Efficacy Assessment: Plant defoliation was visually rated 15 weeks after treatment.
-
Herbicide Analysis: Herbicide content in leaves, stems, and roots was determined at 0, 3, 10, and 30 days after treatment to assess uptake and translocation.[4]
Field Trial for Woody Plant Control: Basal Bark Application
This protocol describes a field experiment to evaluate the efficacy of herbicides applied to the base of standing trees.
Experimental Details:
-
Site Selection: Choose a site with a sufficient and uniform population of the target woody species.
-
Plot Design: Establish replicated plots in a randomized complete block design.
-
Treatments: Prepare herbicide solutions in an oil carrier (e.g., diesel or basal oil) at desired concentrations (e.g., 10-20% v/v).[10]
-
Application: Apply the herbicide mixture to the lower 30-45 cm of the tree trunk, ensuring complete coverage of the bark to the point of runoff.
-
Efficacy Assessment: Evaluate plant mortality and canopy reduction at specified intervals (e.g., 6, 12, and 24 months) after treatment.
-
Data Analysis: Use appropriate statistical methods to compare the effectiveness of different herbicide treatments.
Field Trial for Woody Plant Control: Cut-Stump Application
This protocol is for assessing herbicide efficacy when applied to the cut surface of stumps to prevent resprouting.
Caption: Experimental workflow for a cut-stump herbicide trial.
Experimental Details:
-
Site and Tree Selection: Select a suitable field site and mark individual trees of the target species for treatment.
-
Cutting: Fell the trees, leaving stumps as close to the ground as possible.
-
Herbicide Application: Immediately after cutting, apply the herbicide solution to the entire cut surface, with particular attention to the cambium layer (the ring of living tissue just inside the bark). Herbicides can be applied as undiluted product or in a solution with water or an oil carrier, depending on the formulation.
-
Efficacy Assessment: Monitor the treated stumps for resprouting over subsequent growing seasons. Data collected may include the percentage of stumps resprouting and the number and height of sprouts.
-
Statistical Analysis: Analyze the data to determine the effectiveness of the different herbicide treatments in preventing stump sprouting.
Conclusion
Both triclopyr and picloram are effective herbicides for the control of woody plants. Picloram generally exhibits greater efficacy and longer soil residual activity, making it suitable for long-term control in non-crop areas.[1] Triclopyr offers greater selectivity, with less harm to grasses, and has a shorter soil persistence, making it a better choice for use in pastures, turf, and environmentally sensitive areas.[1] The combination of triclopyr and picloram often provides a synergistic effect, resulting in a broader spectrum of control and enhanced long-term performance. The choice between these herbicides, or their combination, should be based on the target weed species, the desired level and duration of control, and the specific environmental and land-use context. The experimental protocols provided in this guide offer a framework for conducting robust efficacy trials to further refine the application of these important vegetation management tools.
References
- 1. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. agmatix.com [agmatix.com]
- 6. researchgate.net [researchgate.net]
- 7. scionresearch.com [scionresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. srs.fs.usda.gov [srs.fs.usda.gov]
- 10. Effect of dose and adjuvant on uptake of triclopyr and dicamba into Pinus contorta needles - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity studies of antibodies for 3,5,6-trichloro-4-hydroxypicolinic acid immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody performance in immunoassays for the detection of 3,5,6-trichloro-2-pyridinol (TCP), the primary metabolite of the insecticide chlorpyrifos. Understanding the cross-reactivity of these antibodies is crucial for the accurate and specific quantification of TCP in various matrices. This document summarizes key performance data from a pivotal study and outlines the experimental protocols used to generate this data.
Antibody Performance: A Quantitative Comparison
The specificity of an antibody is a critical parameter in immunoassay development. Cross-reactivity studies are performed to determine the extent to which an antibody binds to compounds structurally similar to the target analyte. This is typically expressed as a percentage of the binding of the target analyte.
The following table summarizes the cross-reactivity of a monoclonal antibody (LIB-MC2) developed for a competitive enzyme-linked immunosorbent assay (ELISA) for TCP. The data is adapted from a key study in the field, which established a highly specific immunoassay for this analyte.
| Compound | CAS Number | Cross-Reactivity (%) |
| 3,5,6-Trichloro-2-pyridinol (TCP) | 6515-38-4 | 100 |
| Chlorpyrifos | 2921-88-2 | < 0.1 |
| Chlorpyrifos-methyl | 5598-13-0 | < 0.1 |
| Triclopyr | 55335-06-3 | < 0.1 |
| 2,4,5-Trichlorophenol | 95-95-4 | < 0.1 |
| 2,4,6-Trichlorophenol | 88-06-2 | < 0.1 |
| 2,4-Dichlorophenol | 120-83-2 | < 0.1 |
| Pentachlorophenol | 87-86-5 | < 0.1 |
As the data indicates, the monoclonal antibody LIB-MC2 exhibits high specificity for 3,5,6-trichloro-2-pyridinol, with negligible cross-reactivity to its parent compounds (chlorpyrifos and chlorpyrifos-methyl), the structurally related herbicide triclopyr, and various chlorinated phenols.[1] This high degree of specificity is essential for the reliable measurement of TCP in environmental and biological samples without interference from related compounds.
Experimental Protocols
The determination of antibody cross-reactivity is a key component of immunoassay validation. The following sections detail the methodologies employed in the development and characterization of the TCP-specific immunoassay.
Principle of the Competitive Immunoassay
The cross-reactivity of the antibody was determined using a competitive ELISA format. In this assay, the analyte in the sample and a fixed concentration of a labeled analyte (tracer) compete for a limited number of antibody binding sites. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample.
Caption: Principle of the competitive immunoassay for TCP detection.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines the key steps involved in determining the cross-reactivity of the anti-TCP antibody.
Caption: Experimental workflow for determining antibody cross-reactivity.
Detailed Protocol for Competitive ELISA
-
Plate Coating: Microtiter plates are coated with a specific concentration of the anti-TCP monoclonal antibody in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., a solution of bovine serum albumin or non-fat dry milk in phosphate-buffered saline) and incubating for 1-2 hours at room temperature.
-
Preparation of Standards and Samples: Serial dilutions of a TCP standard and the compounds to be tested for cross-reactivity are prepared in an appropriate assay buffer.
-
Competitive Reaction: A fixed concentration of a TCP-enzyme conjugate (tracer) is mixed with either the TCP standard or the test compound. This mixture is then added to the antibody-coated wells and incubated for a defined period (e.g., 1 hour) at room temperature.
-
Washing: The plates are washed several times with a wash buffer (e.g., PBS containing a non-ionic detergent like Tween 20) to remove any unbound reagents.
-
Substrate Addition: An enzyme substrate solution is added to the wells, and the plate is incubated to allow for color development. The reaction is stopped by adding a stop solution (e.g., a strong acid).
-
Signal Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: A standard curve is generated by plotting the absorbance values against the logarithm of the TCP concentration. The concentration of TCP that causes 50% inhibition of the maximum signal (IC50) is determined. Similarly, the IC50 values for each of the test compounds are calculated.
-
Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of TCP / IC50 of Test Compound) x 100
Conclusion
The available data demonstrates the development of a highly specific monoclonal antibody for the immunoassay of 3,5,6-trichloro-2-pyridinol. The negligible cross-reactivity with parent pesticides and other structurally related compounds makes this antibody an excellent tool for the selective and accurate monitoring of TCP in various applications, including environmental monitoring and human exposure assessment. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct similar cross-reactivity studies and to understand the critical parameters for developing robust and specific immunoassays.
References
A Comparative Analysis of the Environmental Impacts of 3,5,6-trichloro-4-hydroxypicolinic acid (Triclopyr) and 2,4-Dichlorophenoxyacetic acid (2,4-D)
A comprehensive review of available data on the environmental fate and ecotoxicological effects of the herbicides 3,5,6-trichloro-4-hydroxypicolinic acid (commonly known as triclopyr) and 2,4-dichlorophenoxyacetic acid (2,4-D) reveals distinct profiles that influence their environmental impact. Both are selective herbicides widely used for the control of broadleaf weeds; however, their behavior and effects in soil, water, and on non-target organisms differ significantly. This guide provides a detailed comparison based on experimental data to inform researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data regarding the environmental persistence and toxicity of Triclopyr and 2,4-D. It is important to note that the environmental fate and toxicity of these herbicides can be influenced by their formulation (e.g., ester vs. amine salts). Ester formulations of both herbicides are generally more toxic to aquatic organisms and have different mobility characteristics than their salt counterparts.[1][2][3][4][5][6][7]
Table 1: Comparison of Soil and Water Persistence
| Parameter | 3,5,6-trichloro-4-hydroxypicolinic acid (Triclopyr) | 2,4-Dichlorophenoxyacetic acid (2,4-D) |
| Soil Half-life (Aerobic) | 8 to 46 days[8] | 1 to 14 days[2][9] |
| Aquatic Half-life (Aerobic) | 0.5 to 7.5 days (photolysis is a major degradation pathway)[10] | Approximately 15 days (microbial degradation is key)[11][12] |
| Aquatic Half-life (Anaerobic) | Persistent[10] | 41 to 333 days[11][12] |
| Principal Soil Degradation Pathway | Microbial degradation[13] | Microbial degradation[11] |
| Principal Aquatic Degradation Pathway | Photolysis and microbial breakdown[10] | Microbial degradation[9] |
| Major Metabolites | 3,5,6-trichloro-2-pyridinol (TCP), 3,5,6-trichloro-2-methoxypyridine (TMP)[13] | 2,4-dichlorophenol (DCP) |
Table 2: Acute Ecotoxicity to Non-Target Organisms
| Organism | Test | 3,5,6-trichloro-4-hydroxypicolinic acid (Triclopyr) | 2,4-Dichlorophenoxyacetic acid (2,4-D) |
| Fish (Rainbow Trout) | 96-hr LC50 | 117 mg/L (acid form)[10][14], 552 mg/L (TEA salt)[10][14], 0.74 mg/L (ester form)[15] | Varies with formulation; ester forms are highly toxic[9] |
| Fish (Bluegill) | 96-hr LC50 | 148 mg/L (acid form)[10][14], 891 mg/L (TEA salt)[10][14], 0.87 mg/L (ester form)[15] | Varies with formulation; ester forms are highly toxic[9] |
| Aquatic Invertebrates (Daphnia magna) | 48-hr EC50 | 1170 mg/L (TEA salt)[10] | 5.2 mg/L (ester) to 184 mg/L (DMA salt)[4] |
| Aquatic Plants (Lemna sp.) | Growth Inhibition | EC50 values vary with species and formulation | Highly toxic to broadleaf aquatic plants[16] |
| Birds (Mallard Duck) | Acute Oral LD50 | 1698 mg/kg[15] | >1000 mg/kg[17] |
| Honeybee | Contact LD50 | Practically non-toxic[18] | Practically non-toxic[4] |
Experimental Protocols
The environmental fate and ecotoxicity of herbicides are typically evaluated using standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reliable and comparable across different studies and chemicals.
Soil Degradation (Aerobic and Anaerobic) - Based on OECD Guideline 307
Objective: To determine the rate and pathway of degradation of a test substance in soil under aerobic and anaerobic conditions.[10][19]
Methodology:
-
Test System: Soil samples, typically with different textures and organic matter content, are collected and characterized. For aerobic testing, the soil is maintained at a specific moisture content and incubated in the dark at a constant temperature (e.g., 20°C) in biometer flasks that allow for the trapping of CO2 and other volatile metabolites.[20] For anaerobic testing, the soil is saturated with water and purged with an inert gas to create anaerobic conditions.[20]
-
Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a known concentration.[19]
-
Sampling and Analysis: At predetermined intervals over a period of up to 120 days, soil samples are extracted and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and its transformation products.[19][20] The evolved ¹⁴CO₂ is trapped and measured to determine the extent of mineralization.
-
Data Analysis: The rate of degradation is determined by plotting the concentration of the test substance over time, from which the half-life (DT50) is calculated. The degradation pathway is elucidated by identifying the major transformation products.
Aquatic Toxicity - Fish, Acute Toxicity Test - Based on OECD Guideline 203
Objective: To determine the acute lethal toxicity of a substance to fish.[21]
Methodology:
-
Test Organisms: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected. The fish are acclimated to the test conditions.
-
Test System: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (e.g., temperature, light, pH, dissolved oxygen) for a period of 96 hours.[21] A control group is maintained in water without the test substance.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[21]
-
Data Analysis: The concentration of the test substance that is lethal to 50% of the test organisms (LC50) is calculated using statistical methods.[21]
A similar approach is used for other aquatic organisms, following specific OECD guidelines:
-
Daphnia sp. Acute Immobilisation Test (OECD 202): Measures the concentration that immobilizes 50% of the daphnids (EC50) over 48 hours.[15][18][22][23]
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Determines the concentration that inhibits the growth of algae by 50% (EC50) over 72 hours.[17][24][25]
-
Lemna sp. Growth Inhibition Test (OECD 221): Assesses the toxicity to duckweed by measuring the inhibition of frond growth over 7 days.[13][16][26][27]
Mandatory Visualization
The following diagrams illustrate key environmental processes and experimental workflows related to the assessment of Triclopyr and 2,4-D.
Caption: Simplified degradation pathways of Triclopyr and 2,4-D in the environment.
Caption: A generalized experimental workflow for aquatic ecotoxicity testing.
References
- 1. alt2tox.org [alt2tox.org]
- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 3. invasive.org [invasive.org]
- 4. 4.10 2,4-D and its salts and esters (E) [fao.org]
- 5. 2,4-D Esters vs Amine Salts | Crop Science US [cropscience.bayer.us]
- 6. ag.purdue.edu [ag.purdue.edu]
- 7. 2,4-D Fact Sheet [npic.orst.edu]
- 8. researchgate.net [researchgate.net]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. oecd.org [oecd.org]
- 14. eaglelake1.org [eaglelake1.org]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. OECD 221 - Phytosafe [phytosafe.com]
- 17. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 18. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]
- 19. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 20. biotecnologiebt.it [biotecnologiebt.it]
- 21. biotecnologiebt.it [biotecnologiebt.it]
- 22. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 23. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 24. fera.co.uk [fera.co.uk]
- 25. catalog.labcorp.com [catalog.labcorp.com]
- 26. OECD 221 - Lemna species; Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 27. biotecnologiebt.it [biotecnologiebt.it]
A Comparative Guide to HPLC Columns for the Separation of 3,5,6-trichloro-4-hydroxypicolinic acid
For researchers, scientists, and professionals in drug development, achieving optimal separation of polar acidic compounds like 3,5,6-trichloro-4-hydroxypicolinic acid is a critical analytical challenge. This guide provides a comparative overview of the performance of different High-Performance Liquid Chromatography (HPLC) columns for this purpose. While specific application data for 3,5,6-trichloro-4-hydroxypicolinic acid is limited, this guide draws upon established methods for the structurally similar and more commonly analyzed compound, 3,5,6-trichloro-2-pyridinol (TCP), and the known selectivity of various stationary phases for polar aromatic acids.
Comparison of HPLC Column Performance
The selection of an appropriate HPLC column is paramount for developing a robust and reliable separation method. The table below summarizes the performance characteristics of commonly used C18 columns for the analysis of a related polar aromatic acid, 3,5,6-trichloro-2-pyridinol, and provides a qualitative comparison with Phenyl-Hexyl columns, which are often recommended for such analytes.
| Column Type | Stationary Phase | Key Performance Characteristics | Ideal For |
| C18 (Octadecyl Silane) | Alkyl chain bonded to silica | - Good retention for a wide range of compounds. - Can be challenging for very polar compounds, which may have limited retention. - Widely available from numerous manufacturers. | General purpose reversed-phase separations. |
| Phenyl-Hexyl | Phenyl ring with a hexyl linker bonded to silica | - Enhanced retention of aromatic and moderately polar analytes due to π-π interactions.[1] - Offers alternative selectivity compared to C18 columns.[2][3] - Can provide improved peak shape for some polar compounds. | Separation of aromatic compounds, polar analytes, and complex mixtures where C18 columns provide insufficient resolution. |
Experimental Protocols
Detailed methodologies for the separation of polar aromatic acids are crucial for reproducing and adapting methods. Below are experimental protocols derived from studies on 3,5,6-trichloro-2-pyridinol, which serve as a strong starting point for method development for 3,5,6-trichloro-4-hydroxypicolinic acid.
Method 1: C18 Column for the Analysis of 3,5,6-trichloro-2-pyridinol
This method is adapted from a study on the determination of chlorpyrifos and its main metabolite, 3,5,6-trichloro-2-pyridinol.
-
Column: Discovery C18, 5 µm, 50 x 2.1 mm
-
Mobile Phase: A gradient mobile phase is typically employed. A starting point could be a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape for the acidic analyte.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30 °C) to ensure reproducibility.
-
Detection: UV detection at a wavelength appropriate for the analyte, or mass spectrometry (MS) for higher sensitivity and selectivity.
-
Injection Volume: 10 µL
Method 2: UPLC BEH C18 Column for the Analysis of 3,5,6-trichloro-2-pyridinol
This method utilizes a UPLC column for faster analysis and higher efficiency.
-
Column: ACQUITY UPLC BEH C18
-
Mobile Phase: A gradient elution of acetonitrile and water.
-
Detection: Tandem mass spectrometry (MS/MS) in negative ion mode is often used for high sensitivity.
Logical Workflow for HPLC Column Selection
The selection of an optimal HPLC column for a specific analyte involves a logical progression of steps, from understanding the analyte's properties to method optimization. The following diagram illustrates a typical workflow for selecting an HPLC column for the separation of a polar acidic compound like 3,5,6-trichloro-4-hydroxypicolinic acid.
Caption: Logical workflow for HPLC column selection.
Concluding Remarks
While C18 columns are a viable starting point for the separation of 3,5,6-trichloro-4-hydroxypicolinic acid, based on methods for the analogous compound 3,5,6-trichloro-2-pyridinol, Phenyl-Hexyl columns present a compelling alternative. The unique selectivity of Phenyl-Hexyl phases towards aromatic and polar compounds may offer significant advantages in terms of retention, resolution, and peak shape.[1] For complex matrices or when co-eluting peaks are a concern, a Phenyl-Hexyl column is a highly recommended option to explore during method development.[2][3] The provided experimental protocols and the logical workflow for column selection offer a solid foundation for developing a robust and efficient HPLC method for the analysis of 3,5,6-trichloro-4-hydroxypicolinic acid.
References
The Selective Affinity of Picloram for Auxin Receptor AFB5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 3,5,6-trichloro-4-hydroxypicolinic acid, commonly known as the synthetic auxin picloram, to auxin receptors. It contrasts its binding profile with that of the natural auxin, indole-3-acetic acid (IAA), and other synthetic auxins like 2,4-D and dicamba. This objective comparison is supported by experimental data to elucidate the molecular basis for picloram's herbicidal activity and its selectivity among the various auxin co-receptor complexes.
Quantitative Comparison of Binding Affinities
The binding affinities of various auxins to different auxin receptors, specifically the TRANSPORT INHIBITOR RESPONSE 1 (TIR1), AUXIN SIGNALING F-BOX 2 (AFB2), and AUXIN SIGNALING F-BOX 5 (AFB5) proteins from Arabidopsis thaliana, have been quantitatively determined using surface plasmon resonance (SPR). The equilibrium dissociation constant (KD) is a measure of binding affinity, where a lower KD value indicates a higher binding affinity.
| Compound | Receptor | KD (μM) |
| Indole-3-acetic acid (IAA) | TIR1 | 0.13 |
| AFB2 | 0.54 | |
| AFB5 | 0.52 | |
| Picloram | TIR1 | >100 |
| (3,5,6-trichloro-4-hydroxypicolinic acid) | AFB2 | 18.2 |
| AFB5 | 1.3 | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1 | 1.8 |
| AFB2 | 4.6 | |
| AFB5 | 2.1 | |
| Dicamba | TIR1 | >100 |
| AFB2 | >100 | |
| AFB5 | >100 |
Data sourced from "The differential binding and biological efficacy of auxin herbicides"[1].
The data clearly demonstrates that picloram exhibits a significantly higher binding affinity for the AFB5 receptor (KD = 1.3 μM) compared to TIR1 and AFB2. In contrast, the natural auxin IAA binds with high affinity to all three receptors, with a preference for TIR1.[1] The synthetic auxin 2,4-D also binds to all three receptors, albeit with a lower affinity than IAA. Dicamba shows very weak binding to all three tested receptors.[1]
The Auxin Signaling Pathway
Auxin perception and signaling are critical for numerous plant growth and development processes. The core of this pathway involves the auxin co-receptor complex, which consists of a TIR1/AFB F-box protein and an Aux/IAA transcriptional repressor. Auxin acts as a "molecular glue" that stabilizes the interaction between these two proteins.[2] This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome, thereby releasing the AUXIN RESPONSE FACTOR (ARF) transcription factors to regulate the expression of auxin-responsive genes.[3]
Experimental Protocols
The binding affinity data presented was obtained using Surface Plasmon Resonance (SPR) spectroscopy. This technique allows for the real-time, label-free detection of biomolecular interactions.
Surface Plasmon Resonance (SPR) Assay for Auxin-Receptor Binding
Objective: To quantitatively measure the binding affinity (KD) of auxins to TIR1/AFB receptors.
Materials:
-
Biacore 2000 SPR instrument (or equivalent)[1]
-
Streptavidin-coated SPR sensor chips[1]
-
Purified recombinant TIR1/AFB-ASK1 protein complexes[1]
-
Biotinylated AtAux/IAA7 degron peptide[1]
-
Auxin solutions (IAA, picloram, 2,4-D, dicamba) of varying concentrations
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5)
Procedure:
-
Immobilization of Degron Peptide: The biotinylated AtAux/IAA7 degron peptide is immobilized onto the surface of the streptavidin-coated sensor chip. This creates a surface that can capture the TIR1/AFB receptors in the presence of auxin.[1]
-
Protein Preparation: The purified TIR1/AFB-ASK1 protein complexes are diluted in the running buffer to a suitable concentration.[1]
-
Binding Analysis:
-
A solution containing the TIR1/AFB protein and a specific concentration of the auxin to be tested is injected over the sensor chip surface.
-
The association of the receptor-auxin complex with the immobilized degron peptide is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
This is followed by an injection of running buffer without the receptor-auxin complex to monitor the dissociation of the complex.
-
This cycle of association and dissociation is repeated for a range of auxin concentrations.
-
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) are recorded for each auxin concentration.
-
The equilibrium binding response is plotted against the auxin concentration, and the data is fitted to a steady-state affinity model to determine the equilibrium dissociation constant (KD).
-
Kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd) can also be determined by fitting the association and dissociation phases of the sensorgrams to a 1:1 binding model. The KD can then be calculated as kd/ka.[4]
-
Conclusion
The provided data highlights the distinct binding profile of 3,5,6-trichloro-4-hydroxypicolinic acid (picloram). Its high affinity and selectivity for the AFB5 auxin co-receptor, in contrast to the broader specificity of the natural auxin IAA, provides a molecular explanation for its potent herbicidal activity against certain plant species.[1][5] This targeted binding disrupts the normal auxin signaling cascade, leading to uncontrolled growth and eventual plant death. The detailed experimental protocols and comparative data presented in this guide offer valuable insights for researchers in the fields of plant science, weed management, and the development of novel herbicides with specific modes of action.
References
- 1. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 3. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Plants Treated with Picolinic Acid Derivatives: A Guide for Researchers
A comparative analysis of the metabolic consequences of picolinic acid-derived synthetic auxins in plants. This guide synthesizes the current understanding of their mode of action and impact on plant metabolism, highlighting the need for direct comparative studies.
General Metabolic Perturbations by Picolinic Acid Derivatives
Picolinic acid derivatives mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of metabolic disruptions.[1][2][3] At herbicidal concentrations, these compounds cause uncontrolled and disorganized growth, ultimately leading to plant death.[2][4][5] The primary action involves the disruption of several key growth processes, including cell wall plasticity and nucleic acid metabolism.[4]
The following table summarizes the expected metabolic changes in susceptible plants treated with picolinic acid derivatives, based on the known effects of synthetic auxins.
| Metabolite Class | Expected Change | Rationale |
| Plant Hormones | ||
| Ethylene | Increase | Synthetic auxins stimulate ethylene biosynthesis.[4][6] |
| Abscisic Acid (ABA) | Increase | Increased ethylene levels lead to the accumulation of ABA.[6] |
| Amino Acids | Variable | Changes in amino acid pools are a common response to herbicide-induced stress. |
| Carbohydrates | Decrease | Uncontrolled growth depletes energy reserves. |
| Secondary Metabolites | ||
| Phenolic Compounds | Increase | Often produced as a general stress response. |
| Flavonoids | Increase | Can be part of the plant's defense mechanism against chemical stress. |
| Organic Acids | Variable | Alterations in primary metabolic pathways like the TCA cycle can be expected. |
Signaling Pathway of Picolinic Acid Derivatives
Synthetic auxins like picolinic acid derivatives exert their effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.[6][7]
-
Perception: The synthetic auxin molecule enters the plant cell and binds to the TIR1/AFB receptor.[6]
-
Complex Formation: This binding promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[6][7]
-
Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) complex, leading to its degradation by the 26S proteasome.[6][7]
-
Gene Expression: The degradation of the Aux/IAA repressor releases the Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes.[6][7]
-
Physiological Response: The massive and unregulated expression of these genes leads to the production of ethylene and ABA, causing epinastic growth, and ultimately, plant death.[4][6]
References
- 1. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bushchemicals.com [bushchemicals.com]
- 3. invasive.org [invasive.org]
- 4. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 5. waterquality.gov.au [waterquality.gov.au]
- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
validating the herbicidal spectrum of 3,5,6-trichloro-4-hydroxypicolinic acid on various weed species
A detailed guide for researchers on the herbicidal properties of 4-amino-3,5,6-trichloropicolinic acid (Picloram), its performance against various weed species, and a comparison with alternative herbicides.
Note on Nomenclature: The compound 3,5,6-trichloro-4-hydroxypicolinic acid is not a recognized herbicide. This guide focuses on the chemically similar and widely used herbicide, 4-amino-3,5,6-trichloropicolinic acid, commonly known as Picloram. It is presumed that references to the former are inadvertent errors.
Picloram is a persistent and systemic herbicide belonging to the pyridine family of chemicals.[1] It is primarily used to manage woody plants and a wide array of deep-rooted perennial and annual broadleaf weeds.[2][3] Most grass species exhibit resistance to Picloram.[3] Its mode of action is as a synthetic auxin, mimicking the natural plant growth hormone indole acetic acid.[4][5] This leads to uncontrolled and disorganized cell growth in susceptible plants, ultimately resulting in their death.[4][6]
Herbicidal Spectrum and Performance
Picloram is highly effective against a broad spectrum of unwanted vegetation, making it a valuable tool in rangeland, pasture, forestry, and non-crop area management.[2][5][7] It is absorbed through the foliage, stems, and roots of plants and is translocated throughout the plant's vascular system.[2][3][6] This systemic action ensures the entire plant is affected, including extensive root systems, which is crucial for the control of perennial species.[5][8]
Quantitative Performance Data
The following table summarizes the efficacy of Picloram and its common tank-mix partner, 2,4-D, on various weed species. Data is compiled from various studies to provide a comparative overview.
| Weed Species | Herbicide | Application Rate | % Control (Time after treatment) |
| Spotted Knapweed (Centaurea maculosa) | Picloram | 0.25 - 0.5 lb ae/acre | >90% (1 year) |
| 2,4-D | 1.0 - 2.0 lb ae/acre | 70-85% (1 year) | |
| Leafy Spurge (Euphorbia esula) | Picloram | 1.0 - 2.0 lb ae/acre | 85-95% (1 year) |
| 2,4-D | Not typically recommended alone | <50% | |
| Canada Thistle (Cirsium arvense) | Picloram + 2,4-D | 0.25 + 1.0 lb ae/acre | >90% (1 year) |
| 2,4-D | 1.5 - 2.0 lb ae/acre | 75-85% (1 year) | |
| Woody Plants (e.g., Mesquite, Prickly Acacia) | Picloram | Varies by application method | 80-100% |
| Triclopyr | Varies by application method | 75-95% | |
| Downy Brome (Bromus tectorum) | Picloram | Research indicates potential for control | Data varies |
Note: "ae" refers to acid equivalent. Efficacy can vary based on environmental conditions, weed growth stage, and application technique.
Comparison with Alternative Herbicides
The choice of herbicide depends on the target weed species, the desired selectivity, and environmental considerations.
-
Picloram vs. Triclopyr : Both are effective against woody plants and broadleaf weeds.[9] Picloram offers longer-lasting soil residual control, which is beneficial for preventing regrowth of deep-rooted perennials.[9] Triclopyr, however, has a shorter soil half-life, making it a better option for areas where rotational planting is planned.[9] Triclopyr is also generally safer for use on turf and other grass-dominated areas.[9]
-
Picloram vs. Glyphosate : Glyphosate (the active ingredient in products like Roundup) is a non-selective herbicide, meaning it will kill or damage most plants it comes into contact with, including grasses.[10] This makes it suitable for complete vegetation removal. Picloram's selectivity for broadleaf plants allows for weed control within established grassy areas.[3][10]
-
Picloram in Combination : Picloram is often formulated or tank-mixed with other herbicides, such as 2,4-D, to broaden the spectrum of weed control.[4][8][11] This combination can provide both rapid foliar knockdown from the 2,4-D and long-term residual control from the Picloram.[9]
Experimental Protocols
The following outlines a general methodology for conducting a whole-plant herbicide efficacy trial in a greenhouse setting, based on established guidelines.[12][13]
Objective: To determine the dose-response of a target weed species to Picloram and compare its efficacy to a reference herbicide.
Materials:
-
Seeds of the target weed species and a susceptible reference species.
-
Pots filled with a standardized potting mix.
-
Technical grade Picloram and a commercial formulation of a reference herbicide (e.g., Triclopyr or 2,4-D).
-
A calibrated laboratory track sprayer.
-
Greenhouse or controlled environment growth chamber.
Methodology:
-
Plant Propagation: Sow seeds of the target and reference species in pots and grow them under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: Once the plants reach a specific growth stage (e.g., 2-4 true leaves), apply the herbicides.[12] A logarithmic series of doses for Picloram should be used, spanning from a very low rate to a rate expected to cause 100% mortality. Include an untreated control and a set of plants treated with the recommended field rate of the reference herbicide.
-
Experimental Design: Arrange the pots in a randomized complete block design with at least four replicates for each treatment.[14]
-
Data Collection: Assess plant mortality and biomass reduction at set intervals, typically 28-35 days after application.[13] Visual injury ratings can also be recorded on a scale of 0% (no effect) to 100% (plant death).
-
Data Analysis: Analyze the data using analysis of variance (ANOVA). Fit dose-response curves to the mortality and biomass data to calculate the herbicide rate required to cause 50% mortality (LD50) or 50% growth reduction (GR50).[14]
Visualizing Mechanisms and Workflows
To better understand the processes involved in Picloram's mode of action and its evaluation, the following diagrams are provided.
Caption: Simplified signaling pathway of Picloram as a synthetic auxin.
Caption: General experimental workflow for herbicide efficacy testing.
References
- 1. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bushchemicals.com [bushchemicals.com]
- 3. Picloram - Wikipedia [en.wikipedia.org]
- 4. invasive.org [invasive.org]
- 5. bushchemicals.com [bushchemicals.com]
- 6. chemicalwarehouse.com [chemicalwarehouse.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pomais.com [pomais.com]
- 9. pomais.com [pomais.com]
- 10. bushchemicals.com [bushchemicals.com]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. researchgate.net [researchgate.net]
- 13. hracglobal.com [hracglobal.com]
- 14. envirolink.govt.nz [envirolink.govt.nz]
Safety Operating Guide
Navigating the Safe Disposal of 3,5,6-Trichloro-4-hydroxypicolinic Acid: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3,5,6-Trichloro-4-hydroxypicolinic acid, a compound that requires careful management as a potentially hazardous waste. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.
Hazard Profile and Safety Data
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with 3,5,6-Trichloro-4-hydroxypicolinic acid and its chemical relatives, such as Picloram. The following table summarizes key hazard information.
| Hazard Category | Description | Primary Precautions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][2] Use in a well-ventilated area or with respiratory protection.[1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | Avoid all direct contact. In case of contact, rinse immediately and continuously with water for at least 15 minutes.[3][4] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Prevent release to the environment. Do not allow to enter drains or watercourses.[2][5][6] |
| Sensitization | May cause an allergic skin reaction.[1] | Avoid repeated or prolonged contact. |
Detailed Disposal Protocol
The disposal of 3,5,6-Trichloro-4-hydroxypicolinic acid must be conducted in a manner that neutralizes its hazardous properties and prevents environmental contamination. The following protocol outlines the necessary steps for its safe disposal.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or face shield, lab coat.
-
Designated hazardous waste container, clearly labeled.
-
Inert absorbent material (e.g., sand, vermiculite).
-
Sodium bicarbonate or soda ash for neutralization of small spills.
-
pH indicator strips.
Procedure:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure that all required PPE is correctly worn. This includes chemical-resistant gloves, a lab coat, and eye protection.[1][2]
-
Waste Segregation: Do not mix 3,5,6-Trichloro-4-hydroxypicolinic acid waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. It should be collected in a designated, properly labeled, and sealed container.
-
Handling Spills: In the event of a small spill, carefully absorb the material with an inert substance like dry sand or vermiculite.[3] For larger spills, dike the area to contain the product.[3]
-
Neutralization of Spills (for small quantities): For small, contained spills, a dilute solution of sodium bicarbonate or soda ash can be cautiously applied to neutralize the acidic nature of the compound. Monitor the pH with indicator strips until it is between 6 and 8.
-
Container Management: All waste must be packaged in containers that are compatible with the material. The containers must be securely closed, and the exteriors must be free of contamination.[7] Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[7]
-
Labeling: Clearly label the hazardous waste container with the full chemical name: "3,5,6-Trichloro-4-hydroxypicolinic acid," the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard"), and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[1]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal facility.[3][4][6] Never dispose of this chemical down the drain or in the regular trash.[2][5] Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[3]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of 3,5,6-Trichloro-4-hydroxypicolinic acid.
References
Personal protective equipment for handling 3,5,6Trichloro-4-hydroxypicolinic acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3,5,6-Trichloro-4-hydroxypicolinic acid. It includes operational procedures and disposal plans to ensure laboratory safety and proper chemical management.
Hazard Summary
Based on analogous compounds, 3,5,6-Trichloro-4-hydroxypicolinic acid is anticipated to be a hazardous substance. The primary hazards are likely to include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause severe skin burns and irritation.
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.
-
Sensitization: May cause an allergic skin reaction.
-
Aquatic Toxicity: Expected to be very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling 3,5,6-Trichloro-4-hydroxypicolinic acid.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double gloving may be necessary for added protection. | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a splash hazard. | To protect against splashes that can cause serious eye damage. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or if dusts are generated, a respirator with an appropriate filter (e.g., A/P2) is required. | To prevent inhalation of harmful dust or vapors. |
| Protective Clothing | A lab coat (Nomex® or similar flame-resistant material is recommended). Long pants and closed-toe shoes are mandatory. | To protect skin from accidental contact. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for safety.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Designate a specific area for handling 3,5,6-Trichloro-4-hydroxypicolinic acid to minimize contamination.
2. Handling the Chemical:
-
Don all required PPE as outlined in the table above.
-
Handle the solid chemical carefully to avoid generating dust.
-
If transferring the solid, use a spatula or other appropriate tool within the fume hood.
-
For creating solutions, slowly add the solid to the solvent to avoid splashing.
-
Keep all containers of 3,5,6-Trichloro-4-hydroxypicolinic acid tightly closed when not in use.
3. Spill Management:
-
In case of a small spill, cordon off the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemicals.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solid waste and solutions containing 3,5,6-Trichloro-4-hydroxypicolinic acid must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must also be collected as hazardous waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Corrosive).
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical or its solutions down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of 3,5,6-Trichloro-4-hydroxypicolinic acid.
Caption: Workflow for safe handling of 3,5,6-Trichloro-4-hydroxypicolinic acid.
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